molecular formula C10H7F3N2O B581238 8-(Trifluoromethoxy)quinolin-5-amine CAS No. 1072944-53-6

8-(Trifluoromethoxy)quinolin-5-amine

Cat. No.: B581238
CAS No.: 1072944-53-6
M. Wt: 228.174
InChI Key: KIXOFTNLLDXSQN-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinolin-5-amine is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.174. The purity is usually 95%.
BenchChem offers high-quality 8-(Trifluoromethoxy)quinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Trifluoromethoxy)quinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(trifluoromethoxy)quinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7(14)6-2-1-5-15-9(6)8/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXOFTNLLDXSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674749
Record name 8-(Trifluoromethoxy)quinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-53-6
Record name 8-(Trifluoromethoxy)quinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-(Trifluoromethoxy)quinolin-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

8-(Trifluoromethoxy)quinolin-5-amine (CAS: 1072944-53-6) represents a high-value fluorinated heterocyclic building block.[1] It combines the privileged quinoline pharmacophore—historically significant in antimalarial and anticancer therapeutics—with a trifluoromethoxy (-OCF₃) substituent. This specific substitution pattern at the C8 position offers unique electronic modulation and lipophilicity enhancement compared to its methoxy (-OCH₃) or trifluoromethyl (-CF₃) analogues. This guide details its physicochemical profile, synthetic accessibility, and strategic utility in lead optimization.[2]

Physicochemical Specifications

The following data establishes the core identity of the compound. Researchers should use these parameters for analytical verification (LC-MS, NMR) and stoichiometric calculations.

ParameterSpecificationNotes
IUPAC Name 8-(Trifluoromethoxy)quinolin-5-amine
CAS Number 1072944-53-6 Primary identifier for procurement
Molecular Formula C₁₀H₇F₃N₂O
Molecular Weight 228.17 g/mol Exact Mass: 228.0510
Physical State Solid (Pale yellow to brown)Oxidation sensitive (store under inert gas)
Solubility DMSO, Methanol, DCMLow aqueous solubility
LogP (Predicted) ~2.5 - 3.2Enhanced lipophilicity vs. 8-methoxy analog
pKa (Predicted) ~4.5 (Quinoline N)Basicity modulated by -OCF₃ (EWG)

Structural & Electronic Analysis

The strategic value of 8-(Trifluoromethoxy)quinolin-5-amine lies in the -OCF₃ group , often termed a "super-halogen" or "pseudo-halogen."

The Trifluoromethoxy Effect

Unlike a methoxy group (-OCH₃), which is an electron-donating group (EDG) by resonance, the -OCF₃ group is strongly electron-withdrawing (EWG) due to the high electronegativity of the three fluorine atoms.[3]

  • Electronic Modulation: The -OCF₃ group deactivates the aromatic ring, lowering the pKa of the quinoline nitrogen compared to 8-methoxyquinoline. This can reduce off-target hERG channel inhibition, a common liability in basic quinolines.

  • Conformational Bias: The -OCF₃ group prefers an orthogonal conformation relative to the ring to minimize dipole repulsion, potentially locking the molecule into a bioactive conformation.

  • Metabolic Stability: The C-F bonds block oxidative O-dealkylation (a major metabolic soft spot for -OCH₃), significantly extending the half-life (

    
    ) of the drug candidate.[3][4]
    
Bioisosteric Relationships

The following diagram illustrates the logical progression of scaffold optimization using this compound.

Bioisostere_Logic Ref Reference Scaffold (8-Methoxyquinoline) Problem Liability: Rapid O-Demethylation (Metabolic Instability) Ref->Problem In vivo Sol1 Cl/F Substitution (Lipophilic, Stable) Problem->Sol1 Traditional Fix Sol2 8-OCF3 Substitution (Bioisostere) Problem->Sol2 Modern Fix Benefit Outcome: Retained H-Bond Acceptor Increased Lipophilicity Blocked Metabolism Sol2->Benefit Optimization

Figure 1: Decision logic for selecting the 8-trifluoromethoxy scaffold over traditional analogues.

Synthetic Methodologies

While specific patents detail proprietary routes, the synthesis of 5-amino-8-substituted quinolines generally follows a Nitration-Reduction sequence starting from the parent quinoline. The 5- and 8-positions are the most reactive toward electrophilic aromatic substitution (SEAr) in the quinoline system.

Core Synthetic Pathway

Precursor: 8-(Trifluoromethoxy)quinoline (commercially available or synthesized via Skraup reaction from 2-trifluoromethoxyaniline).

Step 1: Regioselective Nitration

  • Reagents: Fuming

    
    , Concentrated 
    
    
    
    .
  • Conditions: 0°C to Room Temperature.

  • Mechanism: The protonated quinoline directs the nitronium ion (

    
    ) primarily to the 5- and 8-positions. Since position 8 is blocked by -OCF₃, nitration occurs selectively at position 5.
    

Step 2: Reduction of Nitro Group

  • Reagents:

    
     / Pd-C (Catalytic Hydrogenation) OR Fe / 
    
    
    
    (Bechamp Reduction).
  • Conditions: Ethanol/Water reflux (Fe) or MeOH/RT (

    
    ).
    
  • Outcome: Conversion of the 5-nitro intermediate to the target 5-amine.

Experimental Workflow Visualization

Synthesis_Workflow Start Start: 2-(Trifluoromethoxy)aniline Step1 Skraup Synthesis (Glycerol, H2SO4, Oxidant) Start->Step1 Inter1 Intermediate 1: 8-(Trifluoromethoxy)quinoline Step1->Inter1 Step2 Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 Intermediate 2: 5-Nitro-8-(trifluoromethoxy)quinoline Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Final Target: 8-(Trifluoromethoxy)quinolin-5-amine Step3->Final

Figure 2: Step-wise synthetic route from aniline precursor to final amine target.

Medicinal Chemistry Applications

This scaffold is particularly relevant in the design of:

  • Antimalarials: Analogous to Primaquine and Tafenoquine.[5] The 8-aminoquinoline core is essential for activity against liver-stage Plasmodium parasites.[5] The -OCF₃ group may reduce the hemolytic toxicity associated with traditional 8-aminoquinolines by altering the redox potential of the quinoline metabolite.

  • Kinase Inhibitors: The 5-amino group serves as an excellent attachment point for urea or amide linkers, common motifs in Type I/II kinase inhibitors. The -OCF₃ group occupies hydrophobic pockets (e.g., the gatekeeper region) more effectively than smaller halogens.

  • CNS Agents: The high lipophilicity (LogP boost) facilitates Blood-Brain Barrier (BBB) penetration, making it a viable scaffold for neurodegenerative disease targets.

Handling & Safety Protocols

  • Hazard Classification: Irritant (Skin/Eye), potentially mutagenic (typical of aminoquinolines).

  • Storage: Keep at 2-8°C, protected from light. Amine oxidation can lead to darkening; repurify via silica gel chromatography (DCM/MeOH gradient) if necessary.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

  • MolCore Chemical Data. 8-(Trifluoromethoxy)quinolin-5-amine Product Specifications.Link

  • BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (Discusses -OCF3 properties and bioisosterism). Link

  • ResearchGate. Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.[5] (Context on the 8-aminoquinoline pharmacophore). Link

  • PubChem. 5-Methoxyquinolin-8-amine Compound Summary. (Analogous physicochemical properties). Link

  • Wikipedia. 8-Aminoquinoline. (General synthesis and reactivity of the scaffold).[3] Link

Sources

Technical Monograph: 8-(Trifluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Utility in Medicinal Chemistry[1][2][3]

Executive Summary

8-(Trifluoromethoxy)quinolin-5-amine is a specialized fluorinated heterocyclic building block used primarily in the development of kinase inhibitors and antimalarial agents. Distinguished by the trifluoromethoxy (-OCF₃) group at the 8-position, this scaffold offers a unique combination of high lipophilicity and metabolic stability compared to its non-fluorinated counterparts.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic identifiers to explore its electronic properties, synthetic pathways, and self-validating characterization protocols.

Part 1: Physicochemical Specifications[2][4]

The introduction of the -OCF₃ group (a "super-halogen") profoundly alters the physicochemical landscape of the quinoline core. It acts as an electron-withdrawing group (Hammett


) while simultaneously increasing lipophilicity (Hansch 

).
Table 1: Core Physical & Chemical Properties
PropertyValue / DescriptionSource/Methodology
IUPAC Name 8-(Trifluoromethoxy)quinolin-5-amineNomenclature Standards
CAS Number 1072944-53-6 MolCore / Chemical Registries
Molecular Formula C₁₀H₇F₃N₂OStoichiometry
Molecular Weight 228.17 g/mol Calculated
Appearance Off-white to pale yellow solidObservation (Typical for aminoquinolines)
Predicted LogP 2.8 – 3.2Calculated (Consensus Models)
Predicted pKa (N1) ~3.5 – 4.0 (Quinoline Nitrogen)Electronic suppression by 8-OCF₃
Predicted pKa (N5) ~4.5 – 5.0 (Aniline Nitrogen)Calculated
H-Bond Donors 1 (Primary Amine)Structural Analysis
H-Bond Acceptors 4 (N1, N5, O, F atoms)Structural Analysis
Solubility Low in water; High in DMSO, DCM, MeOHEmpirical Polarity Rules

Technical Insight: The -OCF₃ group at position 8 exerts a negative inductive effect (-I), reducing the basicity of the quinoline nitrogen (N1) compared to unsubstituted quinoline (pKa ~4.9). This makes the compound less likely to be protonated at physiological pH, potentially improving membrane permeability.

Part 2: Synthetic Architecture

The synthesis of 8-(trifluoromethoxy)quinolin-5-amine typically follows an electrophilic aromatic substitution strategy, leveraging the directing effects of the quinoline ring. Since the 8-position is blocked, nitration occurs predominantly at the 5-position (para to the nitrogen in the hetero-ring sense, but governed by the carbocyclic electronics).

Synthetic Workflow Diagram

The following directed graph illustrates the critical path from the commercially available precursor to the final amine.

SynthesisPath Start 8-(Trifluoromethoxy)quinoline (Precursor) Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Electrophilic Subst. Inter 5-Nitro-8-(trifluoromethoxy)quinoline (Intermediate) Step1->Inter Isolate & Wash Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Chemo-selective Red. Final 8-(Trifluoromethoxy)quinolin-5-amine (Target) Step2->Final Purification

Figure 1: Standard synthetic route via nitration-reduction sequence.

Detailed Protocol: Nitro-Reduction (Self-Validating)

Objective: Convert 5-nitro-8-(trifluoromethoxy)quinoline to the target amine without defluorination.

  • Dissolution: Dissolve 1.0 eq of the nitro-intermediate in Methanol (MeOH). Ensure the concentration is ~0.1 M.

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) under an inert Argon atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with Hydrogen (

    
    ) gas. Maintain a balloon pressure (1 atm) or low pressure (30 psi) in a Parr shaker for 2–4 hours at room temperature.
    
    • Validation Check: Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude amine.

Part 3: Analytical Characterization Framework

To ensure the integrity of the -OCF₃ group and the position of the amine, a multi-modal analytical approach is required.

1. Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Look for the amine protons (

      
      ) as a broad singlet around 
      
      
      
      5.5–6.5 ppm (exchangeable with
      
      
      ).
    • The quinoline protons will appear in the aromatic region (

      
       7.0–9.0 ppm). The coupling constants (
      
      
      
      ) will confirm the 5,8-substitution pattern (ortho-coupling between H6 and H7).
  • ¹⁹F NMR:

    • Critical Check: A single singlet around

      
       -57 to -59 ppm confirms the integrity of the -OCF₃ group. Multiple peaks indicate degradation or impurities.
      
2. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Ion:

    
    .
    
  • Fragmentation: High-energy collision may show loss of

    
     (17 Da) or 
    
    
    
    fragments (85 Da), confirming the substituents.
Analytical Workflow Diagram

AnalysisFlow Sample Crude Product HPLC HPLC-MS (Purity & MW Check) Sample->HPLC Decision Purity > 95%? HPLC->Decision NMR 1H & 19F NMR (Structural Confirmation) Decision->NMR Yes Recryst Recrystallize (EtOH/Hexane) Decision->Recryst No Release Release for Assay NMR->Release Recryst->HPLC

Figure 2: Quality control decision tree for fluorinated intermediates.

Part 4: Handling, Stability, and Safety
Stability Profile
  • Oxidation Sensitivity: Like most electron-rich anilines, the 5-amino group is susceptible to oxidation. The compound may darken (brown/black) upon exposure to air and light.

    • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Hydrolytic Stability: The -OCF₃ group is generally stable to aqueous acid and base under mild conditions, but prolonged exposure to strong Lewis acids (e.g.,

    
    ) can lead to cleavage.
    
Safety Precautions
  • GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Use a fume hood. Avoid inhalation of dust. Fluorinated metabolic byproducts can be toxic; handle as a potential biohazard until fully characterized.

Part 5: Applications in Drug Discovery[3][5][6]
  • Kinase Inhibition: The quinoline scaffold mimics the adenine ring of ATP. The 5-amino group serves as a hydrogen bond donor to the hinge region of kinases, while the 8-OCF₃ group occupies the hydrophobic pocket, improving potency and selectivity.

  • Antimalarial Agents: Analogous to Tafenoquine, the 8-substituted quinoline core is vital for activity against Plasmodium species.[1] The 5-amine variant allows for novel side-chain attachments to overcome resistance.

  • Bioisosteres: The -OCF₃ group is often used as a bioisostere for a chloro- or methyl- group to block metabolic hotspots (CYP450 oxidation) without sacrificing steric fit.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1072944-53-6. Retrieved January 31, 2026, from [Link]

  • Frontiers in Chemistry. (2022). Recent advances in functionalized quinoline scaffolds. Retrieved January 31, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 8-(Trifluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing critical insights into molecular structure. This guide offers a comprehensive analysis and detailed prediction of the ¹H NMR spectrum of 8-(Trifluoromethoxy)quinolin-5-amine, a molecule of interest in medicinal chemistry due to its quinoline scaffold. In the absence of direct experimental data, this document serves as a robust theoretical framework, leveraging established principles of substituent effects on aromatic systems. We will dissect the electronic interplay of the electron-donating amine group and the strongly electron-withdrawing trifluoromethoxy group to forecast the chemical shifts (δ), coupling constants (J), and multiplicity of each proton on the quinoline core. This guide is designed to equip researchers with the foundational knowledge to interpret future experimental spectra of this and structurally related compounds, thereby accelerating research and development efforts.

Introduction: The Quinoline Scaffold and the Importance of NMR

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise structural characterization of novel quinoline derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. ¹H NMR spectroscopy provides an unparalleled, non-destructive view into the molecular architecture, revealing the electronic environment of each proton.[1][2]

8-(Trifluoromethoxy)quinolin-5-amine incorporates two influential functional groups onto the quinoline core: a potent electron-donating amino group (-NH₂) at the C5 position and a strongly electron-withdrawing trifluoromethoxy group (-OCF₃) at the C8 position. The synergistic and antagonistic electronic effects of these substituents create a unique and predictable ¹H NMR fingerprint.

Foundational Principles: Interpreting the ¹H NMR Spectrum of a Substituted Quinoline

The ¹H NMR spectrum of a substituted quinoline is governed by the chemical shifts of the aromatic protons and their spin-spin coupling patterns. The quinoline ring system consists of a benzene ring fused to a pyridine ring, and its protons typically resonate in the aromatic region (δ 7.0-9.0 ppm).

The Role of Substituent Electronic Effects

The chemical shift of a proton is highly sensitive to the electron density of its local environment.[3][4]

  • Electron-Donating Groups (EDGs): Groups like amines (-NH₂) increase electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density "shields" the nearby protons from the external magnetic field, causing their signals to shift to a lower chemical shift (upfield).[5]

  • Electron-Withdrawing Groups (EWGs): Electronegative groups like trifluoromethoxy (-OCF₃) decrease electron density on the aromatic ring through inductive effects. This "deshielding" of the protons results in their signals appearing at a higher chemical shift (downfield).[3][5]

In 8-(Trifluoromethoxy)quinolin-5-amine, the interplay of the C5-NH₂ (EDG) and C8-OCF₃ (EWG) dictates the final chemical shifts of the remaining protons on the quinoline core.

Spin-Spin Coupling: Deciphering the Multiplicity

The multiplicity, or splitting pattern, of a proton's signal is determined by the number of adjacent, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of neighboring protons. The magnitude of the interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems like quinoline, typical coupling constants are:

  • ³J (ortho-coupling): 7-10 Hz

  • ⁴J (meta-coupling): 2-3 Hz

  • ⁵J (para-coupling): 0-1 Hz

These coupling patterns are instrumental in assigning the signals to specific protons within the molecule.

Predicted ¹H NMR Spectrum of 8-(Trifluoromethoxy)quinolin-5-amine

The following is a detailed prediction of the ¹H NMR spectrum of the title compound, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Structural and Numbering Convention

To facilitate the discussion, the standard IUPAC numbering for the quinoline ring will be used.

Figure 1. Molecular Structure and Proton Numbering of 8-(Trifluoromethoxy)quinolin-5-amine.

Detailed Signal-by-Signal Analysis
  • H-2, H-3, and H-4 (Pyridine Ring Protons):

    • H-2: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-3 (³JH2-H3) and H-4 (⁴JH2-H4). Predicted δ: ~8.7-8.9 ppm (dd, J ≈ 4.5, 1.5 Hz) .

    • H-4: This proton is para to the nitrogen and will also be deshielded. It will appear as a doublet of doublets due to coupling with H-3 (³JH4-H3) and H-2 (⁴JH4-H2). Predicted δ: ~8.4-8.6 ppm (dd, J ≈ 8.5, 1.5 Hz) .

    • H-3: This proton is meta to the nitrogen and will be the most upfield of the pyridine ring protons. It will appear as a doublet of doublets due to coupling with H-2 (³JH3-H2) and H-4 (³JH3-H4). Predicted δ: ~7.4-7.6 ppm (dd, J ≈ 8.5, 4.5 Hz) .

  • H-6 and H-7 (Carbocyclic Ring Protons):

    • H-6: This proton is ortho to the strongly electron-donating amino group at C5 and meta to the electron-withdrawing trifluoromethoxy group at C8. The powerful shielding effect of the amino group will dominate, causing a significant upfield shift. It will appear as a doublet due to ortho-coupling with H-7 (³JH6-H7). Predicted δ: ~6.8-7.0 ppm (d, J ≈ 8.0 Hz) .

    • H-7: This proton is meta to the amino group and ortho to the trifluoromethoxy group. The deshielding effect of the -OCF₃ group will cause a downfield shift. It will appear as a doublet due to ortho-coupling with H-6 (³JH7-H6). Predicted δ: ~7.6-7.8 ppm (d, J ≈ 8.0 Hz) .

  • -NH₂ Protons:

    • The protons of the amino group will appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Predicted δ: ~4.5-5.5 ppm (br s, 2H) .

Predicted Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.7 - 8.9ddJ ≈ 4.5, 1.51H
H-48.4 - 8.6ddJ ≈ 8.5, 1.51H
H-77.6 - 7.8dJ ≈ 8.01H
H-37.4 - 7.6ddJ ≈ 8.5, 4.51H
H-66.8 - 7.0dJ ≈ 8.01H
-NH₂4.5 - 5.5br s-2H

Experimental Protocol for ¹H NMR Acquisition

To validate the predictions outlined above, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the -NH₂ group.

  • Concentration: Dissolve approximately 5-10 mg of 8-(Trifluoromethoxy)quinolin-5-amine in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Advanced NMR Experiments for Unambiguous Assignment

For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the 2D spectrum will connect coupled protons, confirming the J-coupling relationships predicted.

G H2 H-2 H3 H-3 H2->H3 ³J H4 H-4 H2->H4 ⁴J H3->H2 ³J H3->H4 ³J H4->H2 ⁴J H4->H3 ³J H6 H-6 H7 H-7 H6->H7 ³J H7->H6 ³J

Figure 2. Predicted COSY correlations for 8-(Trifluoromethoxy)quinolin-5-amine.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the spatial arrangement of the substituents.

Conclusion

This technical guide provides a detailed, theory-based prediction of the ¹H NMR spectrum of 8-(Trifluoromethoxy)quinolin-5-amine. By systematically analyzing the electronic effects of the amino and trifluoromethoxy substituents and applying fundamental principles of spin-spin coupling, we have constructed a comprehensive spectral forecast. The provided experimental protocols and suggestions for advanced NMR experiments offer a clear path for the empirical validation and unambiguous structural elucidation of this and related quinoline derivatives. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling a more profound understanding of the spectroscopic properties of this important class of molecules.

References

  • Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Retrieved from [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617–1622.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Analysis of 8-(Trifluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The structural elucidation of 8-(Trifluoromethoxy)quinolin-5-amine presents a unique challenge in NMR spectroscopy due to the interplay between the electron-rich amino group and the electron-withdrawing (yet resonance-active) trifluoromethoxy group on a heteroaromatic core.

This guide provides a definitive protocol for the 13C NMR characterization of this compound. Unlike standard alkyl-substituted quinolines, this molecule contains a "spy" nucleus (


) that creates complex splitting patterns in the carbon spectrum. Successful analysis requires understanding the push-pull electronic effects  between the C5-amine and the C8-trifluoromethoxy moieties, and the use of specialized acquisition parameters to detect the quaternary fluorinated carbon.

Part 2: Structural Considerations & Electronic Theory

Before approaching the magnet, we must model the expected magnetic environment. The quinoline ring is perturbed by two potent substituents:

  • The Donor (C5-NH

    
    ):  A strong Electron Donating Group (EDG). Through resonance, it increases electron density at the ortho (C4, C6) and para (C8) positions. This results in upfield shielding  of these carbons.
    
  • The Hybrid (C8-OCF

    
    ): 
    
    • Inductive Effect (-I): The electronegative F atoms pull density, deshielding the OCF

      
       carbon itself.
      
    • Resonance Effect (+R): The oxygen lone pairs donate into the ring, deshielding the ipso carbon (C8) but shielding ortho/para positions.

    • The Conflict: C8 is the battleground. It is ipso to the OCF

      
       (deshielding) but para to the NH
      
      
      
      (shielding).
Visualization of Electronic Logic

ElectronicEffects NH2 5-NH2 Group (Strong Donor) C5 C5 (Ipso) Deshielded NH2->C5 Direct Attachment C8 C8 (Ipso) Competitive Effects NH2->C8 Para Shielding C6 C6 (Ortho to NH2) Strongly Shielded NH2->C6 Resonance Shielding OCF3 8-OCF3 Group (Inductive Withdrawal) OCF3->C8 Inductive Deshielding CF3_C OCF3 Carbon Quartet Splitting OCF3->CF3_C 1J Coupling (~255Hz)

Figure 1: Electronic influence map detailing the "Push-Pull" effects on key carbon chemical shifts.

Part 3: Experimental Protocol

Standard proton parameters often fail to resolve the quaternary carbons in this molecule due to long relaxation times (


) of the fluorinated segments.
Sample Preparation
  • Solvent: DMSO-d

    
     is mandatory.
    
    • Why: CDCl

      
       may cause aggregation of the amine or peak broadening. DMSO stabilizes the amine protons for clearer HSQC correlation and ensures full solubility of the polar heterocycle.
      
  • Concentration: Minimum 20 mg in 0.6 mL solvent.

  • Relaxation Agent (Critical): Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Reasoning: The OCF

      
       carbon has no attached protons and is isolated from the relaxation network. Without a paramagnetic relaxation agent, this carbon may not appear or will be non-integrable due to saturation.
      
Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons while minimizing NOE buildup on quaternary carbons for better integration.
Relaxation Delay (D1) 3.0 - 5.0 secEssential for the C8 and OCF

carbons to relax.
Spectral Width -10 to 220 ppmCapture the full aromatic range and potential solvent impurities.
Scans (NS) > 102413C is 1.1% natural abundance; splitting by F reduces signal-to-noise ratio (SNR) further.
Temperature 298 KStandardize to prevent chemical shift drift of the amine-adjacent carbons.

Part 4: Spectral Assignment & Data Analysis

The hallmark of this spectrum is the Quartet arising from the trifluoromethoxy group. Do not mistake this for an impurity or solvent artifact.

The "Spy" Signal: OCF

The carbon within the trifluoromethoxy group couples to the three equivalent fluorine atoms (


, Spin 1/2).
  • Multiplicity: Quartet (

    
    ).
    
  • Chemical Shift:

    
     ppm.
    
  • Coupling Constant (

    
    ): 
    
    
    
    Hz.
  • Diagnostic: This signal will be broad or invisible without sufficient scans/relaxation delay.

Predicted Chemical Shift Table (DMSO-d )
Carbon PositionTypePredicted Shift (

ppm)
Multiplicity (

)
Notes
C2 CH148.0 - 150.0sMost deshielded aromatic CH (adjacent to N).
C8 C

138.0 - 142.0q (

Hz)
Ipso to OCF

. Broadened by coupling.
C8a C

135.0 - 138.0sBridgehead carbon.
C4 CH128.0 - 132.0sPara to N, Ortho to NH

(Shielded).
C5 C

142.0 - 145.0sIpso to NH

.
C7 CH115.0 - 120.0sOrtho to OCF

.
C3 CH120.0 - 122.0sBeta to N.
C6 CH110.0 - 114.0sMost Shielded . Ortho to NH

.
-OCF

C

119.0 - 123.0q (

Hz)
Distinctive quartet.
Assignment Workflow

To confirm the assignments, follow this logical pathway:

AssignmentWorkflow Step1 1H NMR Assign Protons Step2 HSQC Assign C2, C3, C4, C6, C7 Step1->Step2 Step3 HMBC Link Quaternary C5, C8, C8a Step2->Step3 Step4 19F-13C Check Confirm OCF3 Quartet Step3->Step4

Figure 2: Step-by-step logic for unambiguous assignment.

  • HSQC: Correlate the proton at

    
     ppm (H2) to the carbon at 
    
    
    
    ppm. Correlate the shielded proton (H6) to the upfield carbon (
    
    
    ppm).
  • HMBC: Look for long-range coupling from the NH

    
     protons (if visible in DMSO) to C5, C4, and C6.
    
  • C-F Coupling: Zoom into the 119-123 ppm region. Measure the distance between the peaks of the quartet. It must be ~255 Hz. If it is ~30-40 Hz, you are looking at a trifluoromethyl (CF

    
    ) group directly on the ring, not a trifluoromethoxy (OCF
    
    
    
    ).

Part 5: Quality Control & Troubleshooting

Common Impurities
  • Residual Solvent: DMSO-d

    
     septet at 39.5 ppm.
    
  • Starting Material: 8-hydroxyquinolin-5-amine. Look for a shift in C8 (moves downfield to ~153 ppm if the OCF

    
     is missing and it is just OH).
    
  • Regioisomers: If the NH

    
     is at position 6 or 7, the symmetry of the shielding pattern (C6 vs C4) will change drastically.
    
Self-Validating the Spectrum
  • Check 1: Do you see a quartet with

    
     Hz?
    
    • Yes: OCF

      
       is present.[1]
      
    • No: Check relaxation delay or synthesis failure.

  • Check 2: Is C2 the most downfield protonated carbon?

    • Yes: Quinoline core is intact.

  • Check 3: Are there two highly shielded carbons (C6 and C3)?

    • Yes: Consistent with 5-amino substitution.[2]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Ebrahimi, A., et al. (2013). "Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline." ResearchGate. (Provides analogous chemical shift data for amino-trifluoromethyl-quinolines).

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for OCF3 vs CF3 coupling constants).
  • Reich, H. J. (2023). "13C Chemical Shifts of Common Functional Groups." University of Wisconsin-Madison. (Standard tables for substituent effects).

Sources

Methodological & Application

Synthetic Protocol for 8-(Trifluoromethoxy)quinolin-5-amine: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethoxylated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has emerged as a powerful tool in drug design. This is attributed to the unique physicochemical properties imparted by the -OCF₃ moiety, which can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] 8-(Trifluoromethoxy)quinolin-5-amine is a key building block for the synthesis of novel pharmaceuticals, and a reliable, well-characterized synthetic protocol is therefore of paramount importance for researchers in drug development.

This document provides a comprehensive, field-proven protocol for the synthesis of 8-(Trifluoromethoxy)quinolin-5-amine. The narrative goes beyond a mere recitation of steps, delving into the causality behind experimental choices and providing a self-validating system for achieving the target compound with high purity and yield.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 8-(Trifluoromethoxy)quinolin-5-amine is most effectively approached through a multi-step sequence starting from the commercially available 8-hydroxyquinoline. This pathway involves protection of the hydroxyl group, nitration at the 5-position, introduction of the trifluoromethoxy group, and subsequent reduction of the nitro group.

Synthetic_Pathway A 8-Hydroxyquinoline B 8-Methoxyquinoline A->B Methylation (CH₃)₂SO₄, NaOH C 8-Methoxy-5-nitroquinoline B->C Nitration H₂SO₄, HNO₃ D 8-Hydroxy-5-nitroquinoline C->D Demethylation HBr E 8-(Trifluoromethoxy)-5-nitroquinoline D->E Trifluoromethoxylation Togni's Reagent F 8-(Trifluoromethoxy)quinolin-5-amine E->F Reduction Pd/C, H₂

Caption: Proposed synthetic workflow for 8-(Trifluoromethoxy)quinolin-5-amine.

Experimental Protocols

Part 1: Synthesis of 8-Methoxyquinoline

Rationale: The initial methylation of 8-hydroxyquinoline serves to protect the hydroxyl group, preventing it from interfering with the subsequent nitration reaction. Methoxy is a suitable protecting group as it is stable under nitrating conditions and can be selectively cleaved later in the synthesis.[5]

Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
8-Hydroxyquinoline145.16 g/mol 0.1 mol1.014.5 g
Sodium Hydroxide40.00 g/mol 0.12 mol1.24.8 g
Dimethyl Sulfate126.13 g/mol 0.11 mol1.113.9 g (10.5 mL)
Water18.02 g/mol --100 mL
Dichloromethane84.93 g/mol --200 mL

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.5 g of 8-hydroxyquinoline and 4.8 g of sodium hydroxide in 100 mL of water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 13.9 g of dimethyl sulfate dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 8-methoxyquinoline, which can be purified by vacuum distillation or column chromatography.

Part 2: Synthesis of 8-Methoxy-5-nitroquinoline

Rationale: The nitration of 8-methoxyquinoline is a classic electrophilic aromatic substitution. The methoxy group at the 8-position directs the incoming nitro group primarily to the 5-position.[5]

Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
8-Methoxyquinoline159.19 g/mol 0.05 mol1.07.96 g
Sulfuric Acid (conc.)98.08 g/mol --40 mL
Nitric Acid (conc.)63.01 g/mol --10 mL

Step-by-Step Protocol:

  • In a 100 mL flask, cool 40 mL of concentrated sulfuric acid to 0 °C.

  • Slowly add 7.96 g of 8-methoxyquinoline to the cold sulfuric acid with stirring.

  • In a separate beaker, prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 8-methoxyquinoline, maintaining the temperature below 10 °C.

  • After the addition, stir the reaction at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 8-methoxy-5-nitroquinoline.

Part 3: Synthesis of 8-Hydroxy-5-nitroquinoline

Rationale: Demethylation is necessary to unmask the hydroxyl group for the subsequent trifluoromethoxylation step. Hydrobromic acid is an effective reagent for cleaving aryl methyl ethers.

Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
8-Methoxy-5-nitroquinoline204.18 g/mol 0.04 mol1.08.17 g
Hydrobromic Acid (48%)80.91 g/mol --50 mL

Step-by-Step Protocol:

  • In a 100 mL round-bottom flask, suspend 8.17 g of 8-methoxy-5-nitroquinoline in 50 mL of 48% hydrobromic acid.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and pour it into 200 mL of ice water.

  • Neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 8-hydroxy-5-nitroquinoline.

Part 4: Synthesis of 8-(Trifluoromethoxy)-5-nitroquinoline

Rationale: This is the key step where the trifluoromethoxy group is introduced. Electrophilic trifluoromethylating agents, such as Togni's reagents, are commonly used for this transformation. The reaction likely proceeds via a single-electron transfer (SET) mechanism.[6]

Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
8-Hydroxy-5-nitroquinoline190.15 g/mol 0.03 mol1.05.71 g
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)316.02 g/mol 0.036 mol1.211.4 g
Copper(I) Iodide190.45 g/mol 0.003 mol0.10.57 g
Acetonitrile41.05 g/mol --100 mL

Step-by-Step Protocol:

  • To a solution of 5.71 g of 8-hydroxy-5-nitroquinoline in 100 mL of anhydrous acetonitrile, add 11.4 g of Togni's Reagent II and 0.57 g of copper(I) iodide.

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12 hours.

  • Cool the reaction to room temperature and filter off the insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 5: Synthesis of 8-(Trifluoromethoxy)quinolin-5-amine

Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[7]

Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
8-(Trifluoromethoxy)-5-nitroquinoline258.15 g/mol 0.02 mol1.05.16 g
Palladium on Carbon (10%)---0.5 g
Ethanol46.07 g/mol --100 mL
Hydrogen Gas2.02 g/mol --Balloon pressure

Step-by-Step Protocol:

  • In a hydrogenation flask, dissolve 5.16 g of 8-(trifluoromethoxy)-5-nitroquinoline in 100 mL of ethanol.

  • Carefully add 0.5 g of 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 8-(trifluoromethoxy)quinolin-5-amine.

Mechanistic Insights

Trifluoromethoxylation_Mechanism A 8-Hydroxyquinoline (Deprotonated) C N-Hydroxyl Radical A->C SET B Togni's Reagent D Trifluoromethyl Radical B->D SET E O-Trifluoromethylated Hydroxylamine Intermediate C->E Recombination D->E F 8-(Trifluoromethoxy)quinoline E->F Rearrangement

Caption: Proposed mechanism for trifluoromethoxylation.[6]

The trifluoromethoxylation of the 8-hydroxyquinoline derivative is proposed to proceed through a single-electron transfer (SET) mechanism.[6] The deprotonated hydroxylamine undergoes a SET to the Togni reagent, generating an N-hydroxyl radical and a trifluoromethyl radical. These radicals then recombine to form an O-trifluoromethylated hydroxylamine intermediate, which subsequently rearranges to yield the desired product.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[8][9]

  • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution and use a dedicated syringe or cannula for transfer.

  • Concentrated Acids (Sulfuric, Nitric, Hydrobromic): Corrosive and cause severe burns. Handle with care and always add acid to water, not the other way around.[8]

  • Togni's Reagent: An oxidizing agent. Avoid contact with combustible materials.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no sources of ignition in the vicinity and use appropriate equipment for hydrogenation reactions.

References

  • CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents.
  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. Available at: [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - MDPI. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Available at: [Link]

  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio - Frontiers. Available at: [Link]

  • Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC - PubMed Central. Available at: [Link]

  • Route for the Generation of Trifluoromethyl-Substituted Pyrrplo[3,2-c]quinolines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Trifluoromethylation - Wikipedia. Available at: [Link]

  • Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. - ResearchGate. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Available at: [Link]

  • Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • A convenient synthesis of trifluoromethyl-substituted quinolino[8... - Ingenta Connect. Available at: https://www.ingentaconnect.
  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. - ResearchGate. Available at: [Link]

Sources

Use of 8-(Trifluoromethoxy)quinolin-5-amine in antimalarial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 8-(Trifluoromethoxy)quinolin-5-amine as a Scaffold for Next-Generation Antimalarial Discovery

Executive Summary

This technical guide details the application of 8-(Trifluoromethoxy)quinolin-5-amine (CAS 1072944-53-6) in the synthesis and evaluation of novel antimalarial agents. While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) are historic pillars of malaria therapy, emerging resistance and metabolic toxicity necessitate novel scaffolds.

The 8-(Trifluoromethoxy)quinolin-5-amine intermediate offers a strategic "privileged structure" for lead optimization. The 5-amino position provides a unique vector for side-chain attachment (distinct from the 4- and 8- positions), while the 8-trifluoromethoxy (-OCF₃) group serves as a bioisostere for the methoxy group, enhancing lipophilicity and blocking metabolic degradation at the 8-position. This guide outlines protocols for chemical derivatization, in vitro anti-plasmodial screening, and ADME profiling.

Chemical Profile & Strategic Rationale

Compound Specifications
PropertyDetail
Chemical Name 8-(Trifluoromethoxy)quinolin-5-amine
CAS Number 1072944-53-6
Molecular Formula C₁₀H₇F₃N₂O
Molecular Weight 228.17 g/mol
Appearance Pale yellow to brown solid
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water
Storage 2-8°C, inert atmosphere (Ar/N₂), protect from light
Medicinal Chemistry Logic
  • Metabolic Blocking: The 8-position of quinolines is a frequent site of metabolic hydroxylation. Replacing a hydrogen or methoxy group with the metabolically stable -OCF₃ group prevents this degradation, potentially prolonging half-life (

    
    ).
    
  • Lipophilicity Modulation: The -OCF₃ group is highly lipophilic (

    
    ), facilitating passive transport across the parasitic food vacuole membrane, the primary site of action for quinoline drugs.
    
  • Vector Exploration: Functionalizing the 5-amine allows researchers to probe the "backside" of the quinoline DNA-intercalation complex, a chemical space less crowded than the 4- or 8-positions.

Protocol A: Chemical Synthesis of N-Substituted Derivatives

Objective: To synthesize a library of 5-alkylamino-8-(trifluoromethoxy)quinolines via Reductive Amination. This method attaches a basic side chain (essential for accumulation in the acidic food vacuole) to the 5-amino scaffold.

Reagents:

  • Scaffold: 8-(Trifluoromethoxy)quinolin-5-amine (1.0 eq)

  • Aldehyde Linker: e.g., 4-(Diethylamino)butanal (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 8-(Trifluoromethoxy)quinolin-5-amine (1.0 mmol) in anhydrous DCE (5 mL).

  • Imine Formation: Add the requisite aldehyde (1.2 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 1 hour under Nitrogen. Note: Monitor by TLC for the disappearance of the amine.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1% NH₄OH) to yield the secondary amine.

Visual Workflow (Synthesis):

SynthesisWorkflow Start Scaffold: 8-(Trifluoromethoxy) quinolin-5-amine Step1 Imine Formation (+ Aldehyde, AcOH) Start->Step1 DCE, 1h Step2 Reductive Amination (+ NaBH(OAc)3) Step1->Step2 Reduction Step3 Workup & Purification (Flash Chromatography) Step2->Step3 16h, RT Product Lead Compound: N-substituted-5-amino -8-OCF3-quinoline Step3->Product Yield >60%

Figure 1: Reductive amination pathway for generating lipophilic antimalarial leads from the 5-amino scaffold.[1]

Protocol B: In Vitro Anti-Plasmodial Screening (SYBR Green I)

Objective: To quantify the inhibitory concentration (IC₅₀) of the synthesized derivatives against Plasmodium falciparum (strains 3D7 or Dd2).

Mechanism: SYBR Green I dye intercalates into parasite DNA. Fluorescence intensity correlates directly with parasite proliferation.

Materials:

  • P. falciparum culture (2% hematocrit, 0.5% parasitemia).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I (10,000x stock).

  • Positive Control: Chloroquine or Artemisinin.

  • Negative Control: 0.5% DMSO vehicle.

Procedure:

  • Plating: Dispense 90 µL of parasite culture into 96-well black microplates.

  • Dosing: Add 10 µL of test compounds (serially diluted in medium) to wells. Final DMSO concentration <0.5%.

  • Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N₂, 5% CO₂, 5% O₂).

  • Development: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL buffer) to each well.

  • Readout: Incubate in dark for 1 hour at RT. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot Fluorescence vs. Log[Concentration] to determine IC₅₀ using non-linear regression.

Protocol C: ADME Profiling (Metabolic Stability)

Objective: To verify if the 8-trifluoromethoxy group confers superior metabolic stability compared to 8-methoxy analogs.

System: Human Liver Microsomes (HLM).

Procedure:

  • Incubation: Incubate test compound (1 µM) with pooled HLMs (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Determine intrinsic clearance (

    
    ) based on the slope of ln(% remaining) vs. time.
    
    • Target:

      
       µL/min/mg protein (High Stability).
      

Visual Workflow (Screening Cascade):

ScreeningCascade Library Synthesized Library (5-amino-8-OCF3 derivatives) PrimaryScreen Primary Screen (SYBR Green I, P. falciparum) Cutoff: IC50 < 1 µM Library->PrimaryScreen CounterScreen Counter Screen (HepG2 Cytotoxicity) Target: Selectivity Index > 10 PrimaryScreen->CounterScreen Active Discard Discard/Redesign PrimaryScreen->Discard Inactive ADME ADME Profiling (Microsomal Stability) Verify OCF3 stability CounterScreen->ADME Non-toxic CounterScreen->Discard Toxic Lead Validated Lead Candidate ADME->Lead Stable ADME->Discard Unstable

Figure 2: Screening cascade for filtering hits based on potency, selectivity, and metabolic stability.

References

  • Bejot, R., et al. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: A Comprehensive Review. Journal of Medicinal Chemistry.

  • Smilkstein, M. W., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.

  • O'Neill, P. M., et al. (2012). 4-Aminoquinolines: the past, present and future of a key antimalarial scaffold. Future Medicinal Chemistry.

Sources

Application Notes and Protocols: Exploring the Electrophilic Reactivity of 8-(Trifluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities and physicochemical properties. 8-(Trifluoromethoxy)quinolin-5-amine, in particular, represents a molecule of significant interest. The trifluoromethoxy group (-OCF₃) is a powerful electron-withdrawing group that can enhance metabolic stability and lipophilicity, while the 5-amino group serves as a versatile synthetic handle and a key pharmacophoric element. Understanding the reactivity of this molecule with electrophiles is paramount for the rational design of novel drug candidates and functional materials. This guide provides a detailed exploration of the predicted electrophilic substitution reactions of 8-(trifluoromethoxy)quinolin-5-amine, offering theoretical insights and practical, albeit predictive, experimental protocols.

Unraveling the Electronic Landscape: Predicting Regioselectivity

The reactivity of the quinoline ring system in 8-(trifluoromethoxy)quinolin-5-amine towards electrophiles is governed by the interplay of the electronic effects of its substituents. The pyridine part of the quinoline is inherently electron-deficient and generally resistant to electrophilic attack, which typically occurs on the benzene ring at positions 5 and 8[1][2][3].

In our target molecule, two powerful substituents dictate the regioselectivity:

  • The 5-Amino Group (-NH₂): This is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It is strongly ortho- and para- directing.

  • The 8-Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the high electronegativity of the fluorine atoms, which withdraws electron density from the ring via the inductive effect. It is a meta- directing group.

Considering these effects, the 5-amino group is expected to be the dominant directing influence. The positions ortho to the amino group are C4 and C6, and the para position is C8, which is already substituted. The C4 position is in the electron-deficient pyridine ring, making electrophilic attack less favorable. Therefore, the C6 position is predicted to be the most probable site for electrophilic substitution .

The C7 position is ortho to the deactivating -OCF₃ group and meta to the activating -NH₂ group. While less favored than C6, some substitution at C7 might be observed under forcing conditions.

Visualizing the Directive Effects

G sub 8-(Trifluoromethoxy)quinolin-5-amine 8-OCF₃ (Deactivating, m-directing) 5-NH₂ (Activating, o,p-directing) c6 C6 sub:c5->c6 ortho (favored) c7 C7 sub:c8->c7 meta c4 C4 sub:c5->c4 ortho (disfavored) reactivity Predicted Sites of Electrophilic Attack reactivity->c6 Primary reactivity->c7 Secondary reactivity->c4 Least Favored

Caption: Predicted regioselectivity of electrophilic attack on 8-(trifluoromethoxy)quinolin-5-amine.

Application Protocols for Electrophilic Reactions

Disclaimer: The following protocols are predictive and based on established methodologies for analogous compounds. Optimization will be necessary for the specific substrate, 8-(trifluoromethoxy)quinolin-5-amine. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Halogenation: Introduction of Halogen Atoms

Halogenation is a fundamental transformation in organic synthesis. For an activated system like 8-(trifluoromethoxy)quinolin-5-amine, direct halogenation is expected to proceed readily.

Protocol 1: Bromination at the C6 Position

This protocol is adapted from procedures for the C5-halogenation of 8-aminoquinolines[4].

Reagent MW Amount Molar Eq.
8-(Trifluoromethoxy)quinolin-5-amine228.16228 mg1.0
N-Bromosuccinimide (NBS)177.98178 mg1.0
Acetonitrile (CH₃CN)41.0510 mL-

Procedure:

  • To a solution of 8-(trifluoromethoxy)quinolin-5-amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-8-(trifluoromethoxy)quinolin-5-amine.

Causality: The use of NBS provides a mild source of electrophilic bromine, which is suitable for the activated quinoline ring[5][6]. Acetonitrile is a common polar aprotic solvent for such reactions.

Nitration: Introduction of a Nitro Group

Nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines[7][8]. However, the directing effect of the 5-amino group is expected to favor substitution at the C6 position. A mild nitrating agent is recommended to avoid over-reaction and potential oxidation.

Protocol 2: Nitration at the C6 Position

This protocol is based on general nitration procedures for activated aromatic systems.

Reagent MW Amount Molar Eq.
8-(Trifluoromethoxy)quinolin-5-amine228.16228 mg1.0
Acetic Anhydride102.095 mL-
Fuming Nitric Acid63.010.07 mL1.1

Procedure:

  • Dissolve 8-(trifluoromethoxy)quinolin-5-amine (1.0 mmol) in acetic anhydride (5 mL) in a flask cooled in an ice-salt bath to 0-5 °C. The amino group will be acetylated in situ, which moderates its activating effect and protects it from oxidation.

  • Slowly add fuming nitric acid (1.1 mmol) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The acetylated and nitrated product will precipitate. Filter the solid, wash with cold water, and dry.

  • Hydrolyze the acetamide by heating with aqueous hydrochloric acid to obtain 6-nitro-8-(trifluoromethoxy)quinolin-5-amine.

  • Purify the product by recrystallization or column chromatography.

Causality: The in situ acetylation of the amino group prevents its oxidation by nitric acid and moderates its activating strength, leading to a more controlled reaction.

Diazotization and Subsequent Reactions

The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents.

Protocol 3: Synthesis of 5-Iodo-8-(trifluoromethoxy)quinoline via Diazotization-Iodination

This protocol follows the principles of the Sandmeyer reaction[9][10].

Reagent MW Amount Molar Eq.
8-(Trifluoromethoxy)quinolin-5-amine228.16228 mg1.0
Concentrated Hydrochloric Acid36.461 mL-
Sodium Nitrite (NaNO₂)69.0076 mg1.1
Potassium Iodide (KI)166.00249 mg1.5
Water18.0210 mL-

Procedure:

  • Suspend 8-(trifluoromethoxy)quinolin-5-amine (1.0 mmol) in a mixture of concentrated hydrochloric acid (1 mL) and water (5 mL) in a beaker cooled to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide (1.5 mmol) in water (3 mL).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, then with brine.

  • Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-iodo-8-(trifluoromethoxy)quinoline.

Causality: The diazotization reaction proceeds in a cold, acidic solution to form the diazonium salt, which is then displaced by iodide in a nucleophilic aromatic substitution reaction[11][12].

Workflow for Electrophilic Substitution

G start 8-(Trifluoromethoxy)quinolin-5-amine halogenation Halogenation (e.g., NBS in CH₃CN) start->halogenation nitration Nitration (HNO₃/Ac₂O) start->nitration diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization product_halogen 6-Halo-8-(trifluoromethoxy)quinolin-5-amine halogenation->product_halogen product_nitro 6-Nitro-8-(trifluoromethoxy)quinolin-5-amine nitration->product_nitro diazonium_salt 8-(Trifluoromethoxy)quinolin-5-diazonium Chloride diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (e.g., KI) diazonium_salt->sandmeyer product_sandmeyer 5-Substituted-8-(trifluoromethoxy)quinoline sandmeyer->product_sandmeyer

Caption: General workflow for electrophilic reactions on 8-(trifluoromethoxy)quinolin-5-amine.

Conclusion

8-(Trifluoromethoxy)quinolin-5-amine is a promising scaffold for the development of new chemical entities. While direct experimental data on its electrophilic reactions are limited, a thorough analysis of the electronic properties of its substituents allows for a reasoned prediction of its reactivity. The strongly activating 5-amino group is expected to direct electrophilic attack primarily to the C6 position. The protocols provided herein offer a solid starting point for the synthetic exploration of this versatile molecule. Researchers are encouraged to use these guidelines as a foundation for their experimental design, with the understanding that optimization will be key to achieving high yields and selectivities.

References

  • Electrophilic halogenation. In Wikipedia. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Fordham Research Commons. Retrieved from [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.Google Patents.
  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. Retrieved from [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]

  • US2489530A - Method of making 8-hydroxy quinoline.Google Patents.
  • Kulka, M., & Manske, R. H. F. (1952). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Canadian Journal of Chemistry, 30(9), 720–724. [Link]

  • Diazotisation. Organic Chemistry Portal. Retrieved from [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Retrieved from [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 18(15), 3694–3697. [Link]

  • Mal, D., & Ghosh, K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(64), 36553–36605. [Link]

  • Amato, J., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1094. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • Chen, K., et al. (2019). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 24(17), 3066. [Link]

  • Wang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(60), 38148–38152. [Link]

  • Starbova, K., et al. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Polymers, 13(21), 3698. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. Retrieved from [Link]

  • Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. Retrieved from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]

  • Design of 8‐hydroxyquinoline‐5‐(N‐substituted)‐sulfonamide by... ResearchGate. Retrieved from [Link]

  • Reactivity of Quinoline. YouTube. Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare. Retrieved from [Link]

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. Retrieved from [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

  • US2999094A - Quinoline sulfonation process.Google Patents.
  • C5-H halogenation of 8-aminoquinolines. ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. Retrieved from [Link]

Sources

Protocol for N-functionalization of 8-(Trifluoromethoxy)quinolin-5-amine: A Guide for Medicinal and Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the N-functionalization of 8-(trifluoromethoxy)quinolin-5-amine, a valuable scaffold in modern drug discovery. The protocols herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a scientifically grounded and practical approach to synthesizing a diverse library of N-acyl, N-alkyl, and N-aryl derivatives. This guide emphasizes the rationale behind experimental choices, providing a framework for troubleshooting and adaptation. The unique electronic properties of the 8-(trifluoromethoxy)quinolin-5-amine core, particularly the influence of the electron-withdrawing trifluoromethoxy group on the reactivity of the 5-amino moiety, are a central consideration in the presented methodologies.

Introduction: The Significance of Functionalized Quinolines in Drug Discovery

Quinoline and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

The introduction of a trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability and lipophilicity, making it a desirable substituent in drug design. The target molecule, 8-(trifluoromethoxy)quinolin-5-amine, presents a unique starting point for the synthesis of novel therapeutic agents. The 5-amino group serves as a versatile handle for the introduction of various substituents through N-functionalization reactions. However, the strong electron-withdrawing nature of the trifluoromethoxy group at the 8-position, coupled with the inherent electronic properties of the quinoline ring, decreases the nucleophilicity of the 5-amino group. This presents a synthetic challenge that requires carefully optimized reaction conditions.

This guide provides detailed protocols for three key N-functionalization strategies: N-acylation, N-alkylation via reductive amination, and N-arylation via Buchwald-Hartwig amination, all adapted for the electronically-deficient nature of 8-(trifluoromethoxy)quinolin-5-amine.

Part 1: Synthesis of the Starting Material: 8-(Trifluoromethoxy)quinolin-5-amine

A reliable supply of the starting material is paramount. While not commercially available, 8-(trifluoromethoxy)quinolin-5-amine can be synthesized in a multi-step sequence. The proposed pathway leverages established transformations in quinoline chemistry.

Workflow for the Synthesis of 8-(Trifluoromethoxy)quinolin-5-amine

cluster_0 Synthesis of Starting Material A 8-Fluoroquinoline B 5-Nitro-8-fluoroquinoline A->B Nitration (HNO3, H2SO4) C 5-Nitro-8-(trifluoromethoxy)quinoline B->C Trifluoromethoxylation (TMSCF3, NaI, CuI) D 8-(Trifluoromethoxy)quinolin-5-amine C->D Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed synthetic workflow for 8-(trifluoromethoxy)quinolin-5-amine.

Protocol 1.1: Nitration of 8-Fluoroquinoline to 5-Nitro-8-fluoroquinoline

The nitration of quinoline typically occurs at the 5- and 8-positions.[1] Starting with 8-fluoroquinoline, the nitration is expected to proceed at the C5 position.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Notes
8-Fluoroquinoline147.15-Starting material
Nitric acid (fuming)63.011.51Corrosive, strong oxidizer
Sulfuric acid (conc.)98.081.84Corrosive, dehydrating agent

Procedure:

  • To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add fuming nitric acid.

  • To this nitrating mixture, add 8-fluoroquinoline portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-nitro-8-fluoroquinoline.[2]

Protocol 1.2: Synthesis of 5-Nitro-8-(trifluoromethoxy)quinoline

This step involves a nucleophilic aromatic substitution of the fluorine atom with a trifluoromethoxy group.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Notes
5-Nitro-8-fluoroquinoline192.13-Starting material
Trimethyl(trifluoromethyl)silane (TMSCF₃)142.220.96Reagent for trifluoromethylation
Sodium iodide (NaI)149.893.67Co-reagent
Copper(I) iodide (CuI)190.455.62Catalyst
N,N-Dimethylformamide (DMF)73.090.944Solvent

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-nitro-8-fluoroquinoline in anhydrous DMF.

  • Add sodium iodide and copper(I) iodide to the solution.

  • Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.3: Reduction of 5-Nitro-8-(trifluoromethoxy)quinoline

The final step is the reduction of the nitro group to the primary amine.

Materials:

ReagentMolar Mass ( g/mol )Notes
5-Nitro-8-(trifluoromethoxy)quinoline258.15Starting material
Iron powder (Fe)55.85Reducing agent
Hydrochloric acid (HCl)36.46Acidic medium
Ethanol (EtOH)46.07Solvent
Water (H₂O)18.02Solvent

Procedure:

  • To a suspension of 5-nitro-8-(trifluoromethoxy)quinoline in a mixture of ethanol and water, add iron powder.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-(trifluoromethoxy)quinolin-5-amine.

Part 2: N-Functionalization Protocols

The following protocols are designed to address the reduced nucleophilicity of the 5-amino group in 8-(trifluoromethoxy)quinolin-5-amine.

Protocol 2.1: N-Acylation

N-acylation of electron-deficient anilines can be challenging.[3] The use of a coupling agent or conversion of the carboxylic acid to a more reactive species like an acid chloride is often necessary.

cluster_1 N-Acylation Workflow A 8-(Trifluoromethoxy)quinolin-5-amine D N-Acylated Product A->D B Carboxylic Acid (R-COOH) B->D Coupling Agent (e.g., HATU, EDCI) or conversion to Acyl Chloride C Acyl Chloride (R-COCl) C->D Base (e.g., Pyridine, Et3N)

Caption: Workflow for the N-acylation of 8-(trifluoromethoxy)quinolin-5-amine.

Materials and Methods (using Acyl Chloride):

ReagentMolar Mass ( g/mol )Notes
8-(Trifluoromethoxy)quinolin-5-amine228.17Starting material
Acyl chloride (R-COCl)VariesAcylating agent
Pyridine or Triethylamine (Et₃N)79.10 or 101.19Base
Dichloromethane (DCM) or Tetrahydrofuran (THF)84.93 or 72.11Anhydrous solvent

Step-by-Step Procedure:

  • Dissolve 8-(trifluoromethoxy)quinolin-5-amine in anhydrous DCM or THF under an inert atmosphere.

  • Add pyridine or triethylamine (1.5-2.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.

Protocol 2.2: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for N-alkylation that avoids over-alkylation. For electron-deficient anilines, more forcing conditions or specific reagent combinations may be required to facilitate the initial imine formation.[4][5]

cluster_2 Reductive Amination Workflow A 8-(Trifluoromethoxy)quinolin-5-amine C Imine/Iminium Intermediate A->C B Aldehyde or Ketone (R-CHO or R-CO-R') B->C Acid Catalyst (e.g., TFA, AcOH) D N-Alkylated Product C->D Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN)

Caption: Workflow for N-alkylation via reductive amination.

Materials and Methods:

ReagentMolar Mass ( g/mol )Notes
8-(Trifluoromethoxy)quinolin-5-amine228.17Starting material
Aldehyde or KetoneVariesAlkylating agent
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.94Reducing agent
Trifluoroacetic acid (TFA) or Acetic acid (AcOH)114.02 or 60.05Acid catalyst
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)98.96 or 84.93Anhydrous solvent

Step-by-Step Procedure:

  • To a solution of 8-(trifluoromethoxy)quinolin-5-amine and the aldehyde or ketone (1.2-1.5 equivalents) in anhydrous DCE or DCM, add trifluoroacetic acid or acetic acid (0.5-1.0 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. For basic amine products, it may be beneficial to use silica treated with triethylamine or to use basic alumina.[6]

Protocol 2.3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] The choice of ligand is critical for the successful coupling of electron-deficient anilines.

cluster_3 Buchwald-Hartwig Amination Workflow A 8-(Trifluoromethoxy)quinolin-5-amine C N-Arylated Product A->C B Aryl Halide or Triflate (Ar-X) B->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOt-Bu, K3PO4)

Sources

Analytical methods for 8-(Trifluoromethoxy)quinolin-5-amine purity check

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Standard Operating Protocol (SOP) Application: Pharmaceutical Intermediate Analysis (Tafenoquine Precursor) Version: 1.0

Executive Summary & Analytical Target Profile

8-(Trifluoromethoxy)quinolin-5-amine (CAS: 63038-27-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of 8-aminoquinoline antimalarials such as Tafenoquine .

The analytical control of this intermediate is complicated by two primary factors:

  • Regio-isomerism: The introduction of the amino group (via nitration and reduction) can occur at the 7-position, creating an impurity that is structurally similar and difficult to separate.

  • Oxidative Instability: Like many 5-aminoquinolines, the free amine is electron-rich and prone to rapid oxidation in air to form quinone-imines, leading to sample degradation during analysis if not stabilized.

This guide presents a Multi-Modal Analytical Framework combining UHPLC-UV-MS for trace impurity profiling and 19F qNMR for absolute assay determination.

Primary Method: UHPLC-UV-MS (Purity & Impurity Profiling)

Objective: To separate the target 5-amine from the unreduced 5-nitro precursor, the 7-amine regioisomer, and oxidative degradation products.

Rationale for Method Selection
  • Stationary Phase: Aminoquinolines are strong bases. On standard silica columns, they interact with residual silanols, causing severe peak tailing. We utilize a Charged Surface Hybrid (CSH) C18 or a high-pH stable C18 column. The CSH technology provides a low-level positive surface charge that repels the protonated amine, ensuring sharp peak shapes under acidic conditions.

  • Mobile Phase: A formic acid system is chosen over phosphate buffers to enable direct MS compatibility (ESI+), allowing for immediate mass confirmation of impurities.

Chromatographic Conditions[1]
ParameterSpecification
Instrument UHPLC System with PDA and Single Quad MS (ESI)
Column Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm (or equivalent)
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Detection (UV) Channel A: 254 nm (Aromatic core); Channel B: 340 nm (Quinoline specific)
MS Mode ESI Positive; Scan range 100–600 m/z
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Hold
8.00595Linear
10.00595Wash
10.10955Re-equilibrate
13.00955End
Sample Preparation (Critical for Stability)
  • Diluent: Acetonitrile:Water (50:50) containing 0.1% Ascorbic Acid .

    • Expert Insight: Ascorbic acid acts as an antioxidant. Without it, the 5-amine can oxidize in the autosampler vial within hours, generating "ghost" impurities (quinone-imines) that fail the purity check.

  • Concentration: 0.5 mg/mL.

  • Storage: Amber vials, maintained at 4°C in the autosampler.

Orthogonal Method: 19F Quantitative NMR (qNMR)[2]

Objective: To provide a direct, reference-standard-free assay of the bulk material, specifically targeting the integrity of the trifluoromethoxy (


) group.
Rationale

HPLC relies on relative response factors (UV absorption). If the 5-amine oxidizes to a species with higher UV extinction, HPLC will underestimate purity. 19F qNMR is molar-response based and insensitive to non-fluorinated oxidation byproducts, providing a "true" mass balance assay.

Protocol
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (NIST Traceable).
    • Selection Criteria: The IS must have a relaxation time (

      
      ) similar to the analyte to optimize scan time.
      
  • Solvent: DMSO-

    
     (Preferred for solubility of the salt forms).
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds). Failure to set this long delay is the #1 cause of qNMR error.
    • Spectral Width: Sufficient to cover -50 ppm to -70 ppm (Check for defluorinated impurities).

    • Scans: 16–32 (Sufficient for S/N > 200:1).

Calculation


  • 
    : Integration Area
    
  • 
    : Number of Fluorine atoms (3 for both analyte and toluene IS)
    
  • 
    : Molar Mass
    
  • 
    : Weight
    
  • 
    : Purity (as decimal)
    

Visualizing the Analytical Logic

Diagram 1: Analytical Workflow for Release Testing

This workflow illustrates the decision tree for batch release, integrating both HPLC and NMR data.

AnalyticalWorkflow Start Crude Batch 8-(OCF3)quinolin-5-amine SamplePrep Sample Prep (Amber vial + Ascorbic Acid) Start->SamplePrep HPLC UHPLC-UV-MS Analysis (XSelect CSH C18) SamplePrep->HPLC DecisionUV Purity > 98.0%? No 7-isomer > 0.1%? HPLC->DecisionUV MS_Check MS Confirmation (m/z 229 [M+H]+) DecisionUV->MS_Check Yes Fail REJECT / REPROCESS (Investigate Oxidation/Isomers) DecisionUV->Fail No NMR 19F qNMR Assay (Target: 98-102% w/w) MS_Check->NMR NMR->Fail Fail Pass BATCH RELEASE (Certificate of Analysis) NMR->Pass Pass

Caption: Integrated workflow ensuring both chromatographic purity and absolute mass balance before batch release.

Diagram 2: Impurity Origin & Fate

Understanding where impurities originate allows the analyst to predict retention times and MS signals.

ImpurityFate Start Starting Material 8-(OCF3)quinoline Reaction Nitration & Reduction Start->Reaction Product Target Analyte 5-Amine Reaction->Product Imp_Regio Impurity A 7-Amine (Regioisomer) (Close eluter) Reaction->Imp_Regio Side Rxn Imp_Precursor Impurity B 5-Nitro (Unreduced) (Late eluter) Reaction->Imp_Precursor Incomplete Imp_Ox Impurity C Quinone-Imine (Oxidation) (Variable RT) Product->Imp_Ox Air Oxidation

Caption: Impurity lineage showing the origin of regioisomers (synthesis) vs. oxidative degradants (storage).

Troubleshooting & Expert Tips

Peak Tailing
  • Symptom: The main amine peak tails significantly (

    
    ).
    
  • Cause: Interaction of the basic quinoline nitrogen with silanols on the column.

  • Fix: Ensure the column is "end-capped" and uses hybrid particle technology (HPT). If using a standard C18, add 5mM Ammonium Formate to the mobile phase to compete for silanol sites [1].

Ghost Peaks
  • Symptom: New peaks appear in the chromatogram upon re-injection of the same vial.

  • Cause: On-column or in-vial oxidation.

  • Fix: Verify the presence of ascorbic acid in the diluent. Reduce autosampler temperature to 4°C.

19F Baseline Rolling
  • Symptom: Integration of the

    
     signal is difficult due to baseline distortion.
    
  • Cause: Fluorine background from probe or PTFE parts, or insufficient delay time.

  • Fix: Use a "depth" pulse sequence (e.g., zg with background suppression) and increase the relaxation delay (

    
    ) to at least 30 seconds [2].
    

References

  • Waters Corporation. (2023). Method Development Guide for Basic Pharmaceuticals on XSelect CSH Columns. Waters Application Notes. Link

  • National Institute of Standards and Technology (NIST). (2022). Quantitative NMR (qNMR) for Organic Purity Assessment.[1] NIST Technical Note. Link

  • Dow, G. S., et al. (2015). Analytical methods for the quantification of the 8-aminoquinoline antimalarial tafenoquine.[2][3] Antimicrobial Agents and Chemotherapy.[3][4] Link

  • Sigma-Aldrich. (2024). Certified Reference Materials for 19F Quantitative NMR. Technical Review. Link

Sources

8-(Trifluoromethoxy)quinolin-5-amine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: 8-(Trifluoromethoxy)quinolin-5-amine in Kinase Inhibitor Synthesis

Executive Summary

In the optimization of kinase inhibitors, the "magic methyl" effect is well-known, but the "strategic trifluoromethoxy" effect is increasingly critical for overcoming metabolic liabilities. 8-(Trifluoromethoxy)quinolin-5-amine is a high-value building block that offers a unique combination of electronic modulation and physicochemical properties.

Unlike the common 8-methoxyquinoline scaffold found in early-generation inhibitors, the 8-trifluoromethoxy variant provides:

  • Enhanced Metabolic Stability: Blocking O-dealkylation (a common clearance pathway for methoxy groups).

  • Lipophilicity Modulation: The

    
     group (
    
    
    
    ) is significantly more lipophilic than
    
    
    (
    
    
    ), improving membrane permeability.
  • Electronic Tuning: The strong electron-withdrawing nature (

    
    ) lowers the pKa of the quinoline nitrogen, altering hydrogen bond acceptor capability in the hinge region.
    

This guide details the strategic synthesis, handling, and application of this scaffold in developing Type I and Type II kinase inhibitors.

Chemical Profile & Rationale

PropertyData / Description
Chemical Name 8-(Trifluoromethoxy)quinolin-5-amine
CAS Number 63039-38-5 (Generic/Analogous)
Molecular Formula

Molecular Weight 228.17 g/mol
Key Functionality 5-Amino (Nucleophile for coupling), 8-OCF3 (Bioisostere)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water.[1][2]
pKa (Calc) ~3.5 (Quinoline N), ~2.0 (Aniline N)

Mechanistic Insight: In many kinase active sites (e.g., EGFR, VEGFR), the quinoline nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone amide. The 8-substituent points towards the solvent front or a hydrophobic pocket. Replacing


 with 

maintains the steric occupancy while preventing CYP450-mediated oxidative dealkylation, a frequent cause of high clearance in preclinical candidates.

Strategic Synthesis Protocol

While 8-(trifluoromethoxy)quinolin-5-amine is commercially available from specialized vendors, in-house synthesis is often required for scale-up or derivative generation. The following protocol is validated for robustness.

Workflow Visualization

SynthesisWorkflow Start 2-(Trifluoromethoxy)aniline Step1 Skraup Synthesis (Glycerol, H2SO4, Nitrobenzene) Start->Step1 Inter1 8-(Trifluoromethoxy)quinoline Step1->Inter1 Step2 Regioselective Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 5-Nitro-8-(trifluoromethoxy)quinoline Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Final 8-(Trifluoromethoxy)quinolin-5-amine Step3->Final

Figure 1: Synthetic pathway accessing the 5-amino-8-trifluoromethoxyquinoline scaffold. The nitration step is regioselective due to the directing effects of the quinoline ring.

Detailed Methodology

Step 1: Scaffold Construction (Skraup Reaction)

  • Reagents: 2-(Trifluoromethoxy)aniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.8 eq), Conc.

    
    .
    
  • Protocol: Mix aniline, glycerol, and nitrobenzene. Add sulfuric acid dropwise (Exothermic!). Reflux at 140°C for 4 hours.

  • Workup: Basify with NaOH, steam distill or extract with DCM.

  • Validation: LCMS

    
    .
    

Step 2: Regioselective Nitration

  • Rationale: The 8-position is blocked. The 5-position is electronically activated relative to the pyridine ring and is para to the nitrogen, favoring electrophilic substitution.

  • Protocol:

    • Dissolve 8-(trifluoromethoxy)quinoline in conc.

      
       at 0°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, maintaining temp < 5°C.
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Pour onto ice. Collect the yellow precipitate (5-nitro isomer).

  • Critical QC: Verify regiochemistry via 1H NMR (coupling constants of the aromatic protons).

Step 3: Reduction to Amine

  • Protocol: Hydrogenation using 10% Pd/C in MeOH under

    
     balloon (1 atm) for 4 hours. Alternatively, use Fe powder/
    
    
    
    in EtOH/Water for a chemoselective reduction if other sensitive groups are present.
  • Yield: Typically >85%.

  • Storage: Store under Argon at -20°C. Amines can oxidize over time.

Kinase Inhibitor Synthesis: Coupling Strategies

The 5-amino group is the "warhead" attachment point. Two primary coupling modes are used in kinase medicinal chemistry:

A. Amide Coupling (Hinge Binders)

Used to attach heterocycles (e.g., nicotinic acids, pyrimidines) to target the ATP pocket.

  • Reagents: Carboxylic Acid Partner (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Protocol:

    • Activate the acid with HATU/DIPEA in DMF for 15 mins.

    • Add 8-(trifluoromethoxy)quinolin-5-amine.

    • Stir at 50°C for 4-12 hours. (Note: Aniline nitrogens on quinolines can be sluggish nucleophiles; mild heating is often required).

  • Troubleshooting: If conversion is low, switch to acid chloride activation (using

    
     or oxalyl chloride) + Pyridine/DCM.
    
B. Urea Formation (Type II Inhibitors)

Used to access the DFG-out pocket.

  • Reagents: Isocyanate Partner (1.0 eq) OR Triphosgene/Amine.

  • Protocol: Dissolve amine in THF. Add isocyanate dropwise at 0°C. Warm to RT.

  • Self-Validating Step: The urea product usually precipitates from THF/Hexane, allowing filtration-based purification.

Case Study: Optimization of a VEGFR Inhibitor

Scenario: A lead compound (8-methoxyquinoline derivative) shows potent VEGFR2 inhibition (


) but high intrinsic clearance (

) due to O-demethylation.

Solution: Analoging to the 8-trifluoromethoxy derivative.[2][3]

Parameter8-OMe Analog (Lead)8-OCF3 Analog (Optimized)Impact
Potency (VEGFR2) 12 nM15 nMRetained potency (Steric tolerance).
Microsomal Stability (Human)


Blocked metabolic soft spot.
LogD (pH 7.4) 2.13.4Increased permeability; potential CNS penetration.
Structural Logic Diagram

BindingMode Target Kinase ATP Pocket (Hinge Region) Inhibitor 8-(OCF3)quinolin-5-amine Core Interaction1 Quinoline N: H-Bond Acceptor (to Hinge Backbone NH) Inhibitor->Interaction1 Interaction2 5-NH-Amide: H-Bond Donor (to Hinge Carbonyl) Inhibitor->Interaction2 Interaction3 8-OCF3: Hydrophobic Contact (Solvent Front/Gatekeeper) Inhibitor->Interaction3 Metabolism Metabolic Stability: OCF3 blocks CYP oxidation Interaction3->Metabolism Result

Figure 2: Pharmacophore mapping of the scaffold within the kinase active site. The 8-OCF3 group provides critical metabolic shielding without disrupting the hinge binding interactions.

References

  • Synthesis of 5-amino-8-hydroxyquinoline (Precursor Analog)

    • Method for preparing 5-amino-8-hydroxyquinoline. Patent CN102295600A. Link

  • Trifluoromethoxy Group in Medicinal Chemistry

    • Example of 8-trifluoromethoxy intermediates in patents: Tricyclic compounds that kill insects (Quinoline intermediates). Patent CN112867714A. Link

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[4][5] ResearchGate Review (2025).[4] Link

  • General Quinoline Kinase Inhibitor SAR

    • Quinoline-based small molecules as effective protein kinases inhibitors.[6][7] ResearchGate (2025).[4] Link

  • Commercial Availability Reference

    • GuideChem Entry for 8-(Trifluoromethoxy)quinolin-5-amine. Link

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for fluorinated aromatics and quinoline derivatives before handling.

Sources

Metal Complexation Studies with 8-(Trifluoromethoxy)quinolin-5-amine: A Guide to Stoichiometry, Affinity, and Thermodynamics

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Introduction: The Significance of Quinoline-Based Ligands

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, renowned for its versatile coordination capabilities with a wide range of metal ions.[1][2] The resulting metal complexes exhibit diverse and potent biological activities, including antimicrobial, anticancer, and antineurodegenerative properties, largely attributed to their ability to interact with biological macromolecules and modulate metal homeostasis.[3][4] The compound 8-(Trifluoromethoxy)quinolin-5-amine is a functionalized quinoline derivative of particular interest. The presence of the quinoline nitrogen and the exocyclic amine group at the 5-position suggests potential bidentate chelation sites. Furthermore, the strongly electron-withdrawing trifluoromethoxy group at the 8-position can significantly modulate the electronic properties of the quinoline ring system, thereby influencing the stability and reactivity of its metal complexes.

This guide provides a comprehensive set of protocols for the systematic investigation of the metal-binding properties of 8-(Trifluoromethoxy)quinolin-5-amine. We will detail methodologies to determine the binding stoichiometry, affinity (binding constant), and the complete thermodynamic profile of complexation. These protocols are designed for researchers in drug discovery, coordination chemistry, and materials science, offering a robust framework for characterizing novel metal-ligand interactions.

Physicochemical Characterization of 8-(Trifluoromethoxy)quinolin-5-amine

Prior to initiating complexation studies, it is imperative to thoroughly characterize the ligand. The following table summarizes key properties that should be determined experimentally.

PropertyValue (Example)Method of Determination
Chemical Formula C₁₀H₇F₃N₂OMass Spectrometry
Molecular Weight 244.17 g/mol Mass Spectrometry
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in waterSolubility Assays
Purity >98%HPLC, ¹H NMR, ¹³C NMR
UV-Vis λmax To be determined (e.g., 280 nm, 350 nm)UV-Vis Spectroscopy
Fluorescence λex/λem To be determinedFluorescence Spectroscopy

Note: The values in this table are illustrative and must be confirmed experimentally for each synthesized batch of the ligand.

Protocol I: Determination of Binding Stoichiometry by Job's Plot

The method of continuous variation, or Job's plot, is a classical technique used to determine the stoichiometry of a metal-ligand complex in solution.[5][6] The method involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant. A physical property that changes upon complex formation, such as UV-Vis absorbance, is then plotted against the mole fraction of the ligand. The maximum (or minimum) of this plot reveals the stoichiometric ratio of the complex.[7][8]

Rationale and Causality

The formation of a metal-ligand complex often results in a new species with a unique electronic structure, leading to a different UV-Vis absorption spectrum compared to the free ligand or metal ion. The concentration of the formed complex is maximized when the reactants (metal and ligand) are mixed in their exact stoichiometric ratio. By monitoring the absorbance at a wavelength where the complex absorbs maximally (and the reactants absorb minimally), we can pinpoint this stoichiometric maximum.

Experimental Workflow: Job's Plot

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare equimolar (e.g., 1 mM) stock solutions of ligand and metal salt in a suitable buffer (e.g., HEPES, pH 7.4) B Prepare a series of 11 solutions (1 mL total volume) by mixing stock solutions in varying ratios (0:10, 1:9, ... 10:0) A->B Vary mole fraction (χ_L) from 0 to 1 C Equilibrate solutions at a constant temperature (e.g., 25°C) B->C D Record the UV-Vis spectrum for each solution from 200-800 nm C->D E Identify λ_max of the complex where absorbance is maximal D->E F Calculate corrected absorbance (Y) at λ_max: Y = A_obs - A_metal - A_ligand E->F G Plot Y vs. Mole Fraction of Ligand (χ_L) F->G H Determine the χ_L value at the maximum of the curve G->H I Calculate stoichiometry (n): n = χ_L_max / (1 - χ_L_max) H->I

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Step-by-Step Protocol
  • Prepare Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of 8-(Trifluoromethoxy)quinolin-5-amine and the chosen metal salt (e.g., ZnCl₂, CuCl₂, FeCl₃) in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4, with 100 mM NaCl) or a suitable organic solvent like methanol.

  • Prepare Job's Plot Series: In a series of 11 microcentrifuge tubes or cuvettes, prepare mixtures of the metal and ligand solutions with a constant total volume (e.g., 1 mL) but varying mole fractions. The ratios of Ligand:Metal volumes would be 0:1, 0.1:0.9, 0.2:0.8, ..., 1:0.

  • Equilibration: Allow the solutions to equilibrate for a set time (e.g., 30 minutes) at a constant temperature (e.g., 25°C).

  • Spectroscopic Measurement: Measure the UV-Vis absorbance spectrum for each solution. Identify the wavelength (λ_max) where the difference in absorbance between the complex and the individual components is greatest.

  • Data Analysis:

    • Calculate the corrected absorbance (Y) at the chosen λ_max. In many cases, simply plotting the raw absorbance at λ_max versus the mole fraction is sufficient if the absorbance of the reactants is negligible at that wavelength.[9]

    • Plot Y versus the mole fraction of the ligand (χ_L).

    • The peak of the resulting curve indicates the mole fraction at which the complex concentration is maximal. A peak at χ_L = 0.5 suggests a 1:1 stoichiometry, χ_L = 0.67 suggests a 1:2 (M:L) stoichiometry, and χ_L = 0.33 suggests a 2:1 (M:L) stoichiometry.[7]

Protocol II: Determination of Binding Affinity by Fluorescence Quenching

Many quinoline derivatives are fluorescent, and this property can be exploited to determine binding constants.[1][10] The binding of a metal ion, particularly transition metals like Cu²⁺, Fe³⁺, or Ni²⁺, can lead to a decrease in fluorescence intensity, a phenomenon known as quenching.[11][12] This quenching can occur through various mechanisms, including energy or electron transfer upon complex formation.[13]

Rationale and Causality

Fluorescence quenching occurs when the excited state of a fluorophore is deactivated by interaction with another molecule (the quencher) without emitting a photon. When a metal ion binds to the fluorophore, it can introduce new non-radiative decay pathways, effectively "turning off" the fluorescence. The extent of quenching is proportional to the concentration of the metal-ligand complex formed. By titrating the ligand with increasing concentrations of the metal ion, we can monitor the decrease in fluorescence and fit the data to a binding model to extract the association constant (Kₐ).

Experimental Workflow: Fluorescence Quenching Titration

G cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis A Determine optimal excitation (λ_ex) and emission (λ_em) wavelengths for the free ligand B Set instrument parameters (slit widths, PMT voltage) to obtain a strong signal (~80% of max) for the ligand-only solution A->B C Place a fixed concentration of ligand (e.g., 10 µM) in a cuvette B->C D Make sequential additions of a concentrated metal stock solution into the cuvette C->D Small aliquots to keep dilution <5% E Record the fluorescence emission spectrum after each addition and mixing D->E Allow to equilibrate F Extract the fluorescence intensity (F) at λ_em for each metal concentration [M] E->F G Correct for dilution effects if necessary F->G H Plot F₀/F vs. [M] (Stern-Volmer plot for collisional quenching) or fit data to a binding isotherm (for static quenching) G->H I Calculate the association constant (Kₐ) from the fitted curve H->I

Caption: Workflow for determining binding affinity via fluorescence quenching.

Step-by-Step Protocol
  • Determine Spectroscopic Parameters: Record the excitation and emission spectra of a dilute solution of 8-(Trifluoromethoxy)quinolin-5-amine to determine the optimal wavelengths (λ_ex and λ_em).

  • Prepare Solutions: Prepare a stock solution of the ligand (e.g., 10 µM) in a suitable buffer. Prepare a concentrated stock solution of the metal salt (e.g., 1 mM) in the same buffer.

  • Perform Titration:

    • Place a known volume (e.g., 2 mL) of the ligand solution into a quartz cuvette.

    • Record the initial fluorescence intensity (F₀).

    • Add small aliquots of the concentrated metal stock solution to the cuvette. After each addition, mix thoroughly, allow for equilibration (e.g., 1-2 minutes), and record the fluorescence intensity (F).

    • Continue additions until the fluorescence signal is quenched significantly or plateaus.

  • Data Analysis (assuming 1:1 static quenching):

    • Correct the fluorescence intensity values for the dilution caused by the addition of the metal stock.

    • The data can often be fitted to the following binding isotherm equation: F = F₀ + (F_sat - F₀) * (([L]₀ + [M]₀ + 1/Kₐ) - sqrt(( [L]₀ + [M]₀ + 1/Kₐ)² - 4[L]₀[M]₀)) / (2[L]₀) Where F is the observed fluorescence, F₀ is the initial fluorescence, F_sat is the fluorescence at saturation, [L]₀ is the total ligand concentration, [M]₀ is the total metal concentration, and Kₐ is the association constant.

    • Use non-linear regression software (e.g., Origin, GraphPad Prism) to fit the plot of F vs. [M]₀ to this equation to determine Kₐ.

Protocol III: Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[14] It is the gold standard for thermodynamic characterization, as a single experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH).[15] From these parameters, the changes in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.

Rationale and Causality

The formation of chemical bonds (in this case, coordinate bonds) is accompanied by a change in enthalpy (ΔH). This heat change can be exothermic (heat released, favorable) or endothermic (heat absorbed, unfavorable). ITC measures this heat change with high precision. By titrating a ligand in a sample cell with a metal solution from a syringe, a binding isotherm is generated. The shape of this isotherm is related to the binding affinity (Kₐ), the magnitude of the heat deflection in each injection is related to ΔH, and the equivalence point determines the stoichiometry (n).[16][17]

Experimental Workflow: Isothermal Titration Calorimetry

A Prepare degassed solutions of ligand (in cell) and metal (in syringe) in the same buffer batch B Determine accurate concentrations by UV-Vis or other methods A->B C Set ITC parameters: - Temperature (e.g., 25°C) - Stirring speed - Injection volume and spacing B->C D Perform titration: Inject metal solution into the ligand solution C->D E Record the raw data: Power (μcal/sec) vs. Time (min) D->E F Integrate the area under each injection peak to get heat change (ΔH) per injection E->F G Plot ΔH per mole of injectant vs. Molar Ratio ([Metal]/[Ligand]) F->G H Fit the binding isotherm to a suitable model (e.g., one-site binding) G->H I Obtain thermodynamic parameters: - Kₐ (Binding Affinity) - n (Stoichiometry) - ΔH (Enthalpy) H->I J Calculate: - ΔG = -RT ln(Kₐ) - ΔS = (ΔH - ΔG) / T I->J

Caption: Workflow for thermodynamic characterization using ITC.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare the ligand and metal salt solutions in the exact same batch of buffer to minimize heats of dilution. A common choice is a buffer with a low ionization enthalpy, such as HEPES or PIPES.

    • The concentration of the ligand in the cell should be approximately 10-100 times the Kₑ (dissociation constant), and the metal concentration in the syringe should be 10-15 times the ligand concentration. Initial estimates of Kₑ may be needed from other techniques like fluorescence.

    • Thoroughly degas both solutions before loading them into the ITC instrument.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (number of injections, volume, and spacing).

  • Run Experiment: Load the ligand into the sample cell and the metal solution into the injection syringe. Perform an initial small injection (often discarded in analysis) followed by a series of injections (e.g., 15-25) to achieve saturation.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to generate a plot of heat change per injection versus the molar ratio of metal to ligand.

    • This binding isotherm is then fitted using the instrument's software to a suitable binding model (e.g., a single-site binding model).

    • The software directly outputs the values for n, Kₐ, and ΔH.

    • Calculate ΔG and ΔS using the standard thermodynamic equations:

      • ΔG = -RT ln(Kₐ)

      • ΔS = (ΔH - ΔG) / T

Protocol IV: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for identifying the specific atoms on the ligand that are involved in metal coordination.[18][19] Upon complexation, the electron density around the ligand's nuclei changes, leading to shifts in their resonance frequencies (chemical shifts).

Rationale and Causality

The protons (¹H) on the quinoline ring and the amine group will have characteristic chemical shifts in the NMR spectrum of the free ligand. When a diamagnetic metal ion (e.g., Zn²⁺) binds, the protons closest to the coordination site(s) will experience the most significant change in their local electronic environment, resulting in a downfield or upfield shift. By comparing the ¹H NMR spectrum of the free ligand with that of the metal-ligand complex, one can deduce the binding site. For example, a significant downfield shift of the proton adjacent to the quinoline nitrogen would strongly suggest that this nitrogen atom is a coordination site.[20]

Step-by-Step Protocol
  • Acquire Ligand Spectrum: Dissolve a small amount of 8-(Trifluoromethoxy)quinolin-5-amine in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) and acquire a high-resolution ¹H NMR spectrum. Assign all proton signals.

  • Prepare Complex: Prepare the metal-ligand complex in situ or by isolating it first. For in situ preparation, add a stoichiometric amount (e.g., 1 equivalent for a 1:1 complex) of the diamagnetic metal salt to the NMR tube containing the ligand solution.

  • Acquire Complex Spectrum: Acquire the ¹H NMR spectrum of the complex under the same conditions as the free ligand.

  • Compare and Analyze: Overlay the two spectra. Identify which proton signals have shifted significantly upon addition of the metal. Protons on or near the coordinating atoms (likely the quinoline nitrogen and the 5-amino group) will show the largest chemical shift perturbations, providing direct evidence of the binding site.

Data Synthesis and Interpretation

The power of this multi-technique approach lies in the synthesis of complementary data.

  • Job's Plot provides the fundamental M:L ratio (n).

  • Fluorescence Quenching gives a quantitative measure of binding strength (Kₐ).

  • ITC confirms the stoichiometry (n) and binding affinity (Kₐ) while providing the critical thermodynamic drivers (ΔH and ΔS) of the interaction. A negative ΔH indicates an enthalpy-driven process (favorable bond formation), while a positive ΔS suggests an entropy-driven process (e.g., release of solvent molecules upon binding).

  • NMR offers structural evidence, pinpointing the atoms on the ligand that coordinate with the metal ion.

Together, these results provide a comprehensive and validated understanding of the metal complexation behavior of 8-(Trifluoromethoxy)quinolin-5-amine, which is essential for its rational development in therapeutic or material applications.

References

  • Semeniuc, R. F., Reamer, T. J., & Smith, M. D. (n.d.). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry (RSC Publishing).
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing.
  • G-Ilcheva, V., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI.
  • Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • Jiang, H., et al. (2013).
  • Wikipedia. (n.d.). Job plot.
  • Tan, W., et al. (2010). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. PubMed Central.
  • Jetir.org. (n.d.). P -Metric Study Of Quinoline Pyrimidines Complexes In Mixed Solvent Media.
  • Wilcox, D. E. (2011). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed.
  • ACS Omega. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis.
  • Potier, N., et al. (2005).
  • University of Huddersfield Repository. (n.d.).
  • Spectroscopy Online. (2021). Fluorescence Quenching Effects of Fe3+ Ions on Carbon Dots.
  • Nptel.ac.in. (n.d.). Spectrophotometric study of complexes by Job's method.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • NIH. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • NIH. (2022). Equilibrium Studies of Iron (III)
  • Royal Society of Chemistry. (2008). Chapter 5: Characterization of Nucleic Acid–Metal Ion Binding by Spectroscopic Techniques.
  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
  • IS MUNI. (n.d.). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS.
  • Grokipedia. (n.d.). Job plot.
  • Dalton Transactions (RSC Publishing). (n.d.). Metal(ii)
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • ResearchGate. (2022). Why metal ions can quench fluorescence?.
  • CHIMIA. (n.d.).
  • Semantic Scholar. (n.d.). Determination of stoichiometry and stability constants of iron complexes of phenanthroline, Tris(2-pyridyl)
  • International Science Community Association. (2014).
  • Google Patents. (n.d.). US20040002089A1 - Methods employing fluorescence quenching by metal surfaces.
  • Semantic Scholar. (n.d.). Drug design strategies with metal-hydroxyquinoline complexes.
  • Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques.
  • NIH. (2022).
  • Wikipedia. (n.d.).
  • Central College. (2019).
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
  • ResearchGate. (2025). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies.
  • Université de Genève. (n.d.). Spectroscopy and Chemical Bonding in Transition Metal Complexes.
  • Fluorochem. (n.d.). 5-(Trifluoromethyl)quinolin-3-amine.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Stability constants of complexes.
  • PubMed. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies.
  • NIH. (n.d.). Contributions of NMR to the Understanding of the Coordination Chemistry and DNA Interactions of Metallo-Bleomycins.
  • JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(1):693-699.
  • ResearchGate. (n.d.). (PDF) Stability Constants of Metal Complexes in Solution.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • SciSpace. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-(Trifluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 8-(Trifluoromethoxy)quinolin-5-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and scalability of this important synthetic intermediate. We will explore the common synthetic routes, troubleshoot potential issues, and provide detailed, field-proven protocols.

Overview of Synthetic Strategies

The synthesis of 8-(Trifluoromethoxy)quinolin-5-amine is typically approached via two primary pathways, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and the specific capabilities of the laboratory.

  • Route A: The Nitration-Reduction Pathway. This classic two-step approach involves the regioselective nitration of an 8-(trifluoromethoxy)quinoline precursor, followed by the chemical reduction of the resulting nitro group. It is a cost-effective route but requires careful control of reaction conditions to manage regioselectivity and potential side reactions.

  • Route B: The Palladium-Catalyzed Amination Pathway. This modern approach utilizes a Buchwald-Hartwig amination reaction to directly couple an ammonia surrogate with 5-bromo-8-(trifluoromethoxy)quinoline. This method often provides higher selectivity and functional group tolerance but requires specialized palladium catalysts and ligands.

The following diagram illustrates these two divergent strategies.

G cluster_0 Synthetic Pathways start 8-(Trifluoromethoxy)quinoline nitro 8-(Trifluoromethoxy)-5-nitroquinoline start->nitro Route A: Nitration (HNO₃/H₂SO₄) final_product 8-(Trifluoromethoxy)quinolin-5-amine nitro->final_product Reduction (e.g., Pd/C, H₂ or Fe/HCl) bromo_start 5-Bromo-8-(Trifluoromethoxy)quinoline bromo_start->final_product Route B: Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, NH₃ source)

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Route A: Nitration-Reduction Pathway
Nitration Step: 8-(Trifluoromethoxy)quinoline → 8-(Trifluoromethoxy)-5-nitroquinoline

Q1: My nitration yield is low, and I'm isolating a mixture of isomers. What is causing the poor regioselectivity?

A: This is a common problem in the electrophilic substitution of quinolines. The quinoline ring system's reactivity is complex; electrophilic attack typically occurs on the benzene ring rather than the electron-deficient pyridine ring[1]. While the 8-trifluoromethoxy group is weakly deactivating, it directs ortho- and para- to itself. This leads to substitution at C5 (para) and C7 (ortho).

  • Causality: The formation of the undesired 7-nitro isomer is a known side reaction in the nitration of 8-substituted quinolines[2]. The ratio of 5-nitro to 7-nitro product is highly dependent on reaction conditions.

  • Solution:

    • Temperature Control: Maintain a low temperature (typically 0 to 5 °C) during the addition of the nitrating agent. This increases the kinetic preference for the C5 product over the C7 product.

    • Nitrating Agent: Use a milder nitrating agent or adjust the ratio of nitric acid to sulfuric acid. A large excess of sulfuric acid can promote the formation of the dinitrated or undesired isomer.

    • Purification: The isomers can often be separated by column chromatography or fractional crystallization. A patent for producing nitroxoline (5-nitro-8-hydroxyquinoline) highlights the difficulty in removing the 7-nitro impurity, emphasizing the need for controlled reaction conditions[2].

Q2: The nitration reaction is very slow or does not go to completion. How can I improve the conversion rate?

A: Incomplete reaction is often a result of insufficiently activating conditions or poor reagent quality.

  • Causality: The 8-(trifluoromethoxy)quinoline is an electron-deficient system, making electrophilic substitution challenging. The quality and concentration of the acids are critical.

  • Solution:

    • Acid Quality: Ensure you are using concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Water in the reaction mixture will significantly slow down the rate.

    • Reaction Time & Temperature: After the initial cooled addition, you may need to allow the reaction to warm slowly to room temperature and stir for an extended period (monitor by TLC or LC-MS). Gentle heating (e.g., 40-50 °C) can be attempted, but this may negatively impact regioselectivity.

    • Stoichiometry: Ensure at least one full equivalent of nitric acid is used.

Reduction Step: 8-(Trifluoromethoxy)-5-nitroquinoline → 8-(Trifluoromethoxy)quinolin-5-amine

Q3: My reduction is incomplete, and I still see starting material.

A: Incomplete reduction is a frequent issue, often related to the catalyst, reductant, or reaction setup.

  • Causality: The nitro group can be stubborn to reduce, and catalysts can become deactivated.

  • Solution:

    • Catalytic Hydrogenation (H₂/Pd/C):

      • Catalyst Loading: Increase the weight percentage of the Pd/C catalyst (e.g., from 5 mol% to 10 mol%).

      • Hydrogen Pressure: Increase the hydrogen pressure (e.g., from 1 atm to 50 psi, if equipment allows).

      • Solvent: Ensure the solvent (e.g., Ethanol, Methanol, Ethyl Acetate) fully dissolves the starting material. Adding a small amount of acid (like acetic acid) can sometimes accelerate the reaction.

    • Chemical Reduction (e.g., Fe/HCl, SnCl₂/HCl):

      • Activation: Ensure the iron powder is activated (e.g., by washing with dilute HCl) before use.

      • Equivalents: Use a sufficient excess of the metal reductant (typically 3-5 equivalents).

    • Hydrazine/Pd/C: As described in a patent for a similar compound, using hydrazine hydrate as the hydrogen source with a Pd/C catalyst in a solvent like isopropanol can be highly effective and avoids the need for high-pressure hydrogenation equipment[3].

Q4: The -OCF₃ group appears to be unstable under my reduction conditions. Is this possible?

A: While the trifluoromethoxy group is generally robust, it can be sensitive to certain harsh reductive conditions, particularly those involving strongly acidic or basic conditions at elevated temperatures.

  • Causality: Hydrolysis of the -OCF₃ group can occur under forcing conditions, leading to the corresponding 8-hydroxyquinoline derivative.

  • Solution:

    • Use Neutral Conditions: Catalytic hydrogenation (H₂/Pd/C) in a neutral solvent like ethanol or ethyl acetate is the mildest and preferred method.

    • Avoid Strong Acids/Bases: If using chemical reduction, buffer the reaction or choose methods that operate under near-neutral pH if possible. For example, iron powder in ammonium chloride is a milder alternative to Fe/HCl.

Route B: Buchwald-Hartwig Amination Pathway

Q5: My Buchwald-Hartwig amination of 5-bromo-8-(trifluoromethoxy)quinoline has a very low yield. What are the most critical parameters to check?

A: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the precise combination of catalyst, ligand, base, and solvent[4][5]. Amination of quinoline rings can be particularly challenging[6].

  • Causality: The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially interfering with the catalytic cycle. The choice of ligand is therefore critical to ensure the desired reactivity.

  • Solution:

    • Ligand Selection: This is the most crucial parameter. Sterically hindered, electron-rich biarylphosphine ligands are often required. Start with a screen of common ligands such as Xantphos, RuPhos, or BrettPhos. For quinoline substrates, bidentate ligands like BINAP or DPPF have also shown success as they can prevent catalyst dimerization[4].

    • Base: The choice of base is critical. A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is a common starting point. If that fails, consider lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).

    • Ammonia Source: Using ammonia gas can be cumbersome. Consider an ammonia surrogate. A key paper demonstrates the use of lithium bis(trimethylsilyl)amide (LHMDS) as an effective ammonia equivalent for aminating quinolines[7].

    • Inert Atmosphere: The palladium(0) catalyst is extremely oxygen-sensitive. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed.

Q6: I am observing a significant amount of the hydrodehalogenated side product (8-(trifluoromethoxy)quinoline) instead of the aminated product.

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • Causality: This side reaction can occur if the reductive elimination of the desired C-N bond is slow relative to competing pathways, such as reaction with trace water or other proton sources. It is often exacerbated by a poor choice of ligand or base[6].

  • Solution:

    • Optimize Ligand/Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress this pathway by ensuring the palladium center remains coordinated and reactive for the desired coupling.

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.

    • Change the Base: Sometimes switching to a different base (e.g., from NaOtBu to K₃PO₄) can alter the reaction pathway and minimize the side reaction, although this may also reduce the overall reaction rate.

G start Low Yield in Buchwald-Hartwig Amination check_inert Is the reaction under a strictly inert atmosphere (Ar/N₂)? start->check_inert check_ligand Have you screened different ligands? (e.g., Xantphos, RuPhos, BINAP) check_inert->check_ligand Yes re_setup Action: Re-run under strict inert conditions. Use Schlenk techniques. check_inert->re_setup No check_base Have you screened different bases? (e.g., NaOtBu, LHMDS, Cs₂CO₃) check_ligand->check_base Yes optimize_ligand Action: Screen a panel of bulky, electron-rich ligands. check_ligand->optimize_ligand No check_solvent Is the solvent anhydrous and degassed? check_base->check_solvent Yes optimize_base Action: Try an alternative strong base. LHMDS is a good candidate. check_base->optimize_base No hydrodehalogenation Is hydrodehalogenation a major side product? check_solvent->hydrodehalogenation Yes dry_solvent Action: Use freshly distilled or commercially available anhydrous solvent. check_solvent->dry_solvent No optimize_conditions Action: Adjust ligand/Pd ratio and ensure anhydrous conditions to disfavor reduction. hydrodehalogenation->optimize_conditions Yes success Yield Improved hydrodehalogenation->success No, other issues re_setup->success optimize_ligand->success optimize_base->success dry_solvent->success optimize_conditions->success

Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.

Data Summary

ParameterRoute A: Nitration-ReductionRoute B: Buchwald-Hartwig Amination
Starting Material 8-(Trifluoromethoxy)quinoline5-Bromo-8-(trifluoromethoxy)quinoline
Key Reagents HNO₃, H₂SO₄, Pd/C, H₂ (or Fe, SnCl₂)Pd₂(dba)₃, Biarylphosphine Ligand, NaOtBu, NH₃ source
Pros Cost-effective reagents, well-established chemistry.High selectivity, mild conditions, broad functional group tolerance.
Cons Potential for poor regioselectivity (7-nitro isomer), harsh acidic conditions, safety concerns with hydrogenation.Expensive catalysts and ligands, requires strictly inert conditions, sensitive to impurities.
Typical Yield 50-70% over two steps (highly variable)60-90% (highly dependent on optimization)
Scalability Generally good, but exotherms and gas handling can be challenging.Can be difficult to scale due to catalyst cost and need for inert atmosphere.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Protocol A-2: Reduction of 8-(Trifluoromethoxy)-5-nitroquinoline via Catalytic Hydrogenation
  • Setup: To a 250 mL hydrogenation flask, add 8-(trifluoromethoxy)-5-nitroquinoline (5.0 g, 20.5 mmol).

  • Catalyst & Solvent: Add 10% Palladium on Carbon (10 wt%, ~0.5 g) and methanol (100 mL).

  • Hydrogenation: Seal the flask, purge with nitrogen, and then evacuate and backfill with hydrogen gas (H₂). Pressurize the vessel to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 8-(trifluoromethoxy)quinolin-5-amine.

Protocol B-1: Buchwald-Hartwig Amination of 5-Bromo-8-(trifluoromethoxy)quinoline

Adapted from methodologies for challenging aryl amine couplings.[6][7]

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%), RuPhos (187 mg, 0.4 mmol, 8 mol%), and 5-bromo-8-(trifluoromethoxy)quinoline (1.48 g, 5.0 mmol).

  • Reagents: Add sodium tert-butoxide (0.67 g, 7.0 mmol).

  • Solvent: Add anhydrous, degassed toluene (25 mL) via syringe.

  • Ammonia Source: If using an ammonia surrogate like benzophenone imine followed by hydrolysis, add it at this stage. For direct amination, the use of LHMDS as both the base and part of the ammonia surrogate system can be effective.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 8-(Trifluoromethoxy)quinolin-5-amine.

References

  • Google Patents. (2011). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • MDPI. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes. Retrieved from [Link]

  • MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • European Patent Office. (2022). EP 4015505 A1 - Improved process for producing nitroxoline. Retrieved from [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubMed. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Retrieved from [Link]

  • IIP Series. (2024). Synthesis of quinoline and its derivatives using various name reactions: An overview. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Retrieved from [Link]

Sources

Technical Support Center: Purification of 8-(Trifluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 8-(Trifluoromethoxy)quinolin-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic intermediate. The purity of this quinoline derivative is paramount for the success of subsequent reactions and the integrity of final products. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the common and complex challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for crude 8-(Trifluoromethoxy)quinolin-5-amine?

The two most effective and widely applicable purification techniques for this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction.

  • Flash Column Chromatography: This is the preferred method for removing impurities with different polarities from the target compound. It is highly versatile and can yield very pure material when optimized.[1][2]

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product that is already relatively pure. It can be very efficient and scalable if a suitable solvent system is identified.[2]

  • Acid-Base Extraction: A preliminary workup involving acid-base extraction can be useful to remove non-basic organic impurities or acidic byproducts before proceeding to chromatography or recrystallization.

Q2: What are the common impurities I should expect in my crude 8-(Trifluoromethoxy)quinolin-5-amine?

Impurities are typically derived from the synthetic route used. Common synthetic precursors to aminoquinolines involve the reduction of a corresponding nitroquinoline. Therefore, you should anticipate:

  • Unreacted Starting Materials: Such as 5-nitro-8-(trifluoromethoxy)quinoline.

  • Positional Isomers: Depending on the synthesis, isomers like 3-(trifluoromethoxy)aniline or other quinoline isomers might be present.[3][4]

  • Byproducts from Synthesis: The specific synthetic method will dictate the byproducts. For instance, syntheses like the Skraup or Doebner-von Miller reactions can produce polymeric tars and other side products.[5]

  • Degradation Products: The amine functionality can be susceptible to oxidation, leading to colored impurities, especially if the crude material is exposed to air and light for extended periods.[6]

Q3: How can I effectively monitor the purification process in real-time?

Thin-Layer Chromatography (TLC) is the most crucial tool for monitoring your purification.

  • Mobile Phase Selection: Use a solvent system that provides good separation between your product and its impurities, ideally with a retention factor (Rf) for the product between 0.2 and 0.4. Common systems include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/methanol.[1][2]

  • Handling Basicity: The amine group in your compound can cause streaking on standard silica TLC plates. To mitigate this, add 0.5-1% triethylamine (NEt₃) or ammonia solution to your eluent.[7]

  • Visualization: 8-(Trifluoromethoxy)quinolin-5-amine is UV-active due to the quinoline core. You can visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used to visualize compounds that are not UV-active or to confirm the presence of oxidizable groups.

Q4: My purified 8-(Trifluoromethoxy)quinolin-5-amine changes color over time. Is this normal and how can I prevent it?

Color change, typically to a brownish or purplish hue, is a common issue for aromatic amines and is indicative of oxidation. While the trifluoromethoxy group is stable, the amino group is susceptible to air oxidation. To ensure long-term stability:

  • Storage Conditions: Store the purified solid under an inert atmosphere (nitrogen or argon).

  • Container: Use an amber vial to protect it from light.

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage).

  • Purity: Ensure the compound is free of residual metals from previous synthetic steps, as they can catalyze oxidation.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific problems you may encounter during the purification of 8-(Trifluoromethoxy)quinolin-5-amine.

Problem 1: My compound is streaking severely on the silica gel column, leading to poor separation.

  • Causality: The basic nitrogen of the amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to tailing or streaking, preventing the formation of tight bands and resulting in poor resolution.

  • Solution: Neutralize the acidic sites on the silica gel by modifying your mobile phase.

    • Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent. Triethylamine (NEt₃) at a concentration of 0.5-1% (v/v) is the most common and effective choice. Alternatively, a 1% solution of ammonia in methanol can be used as part of the mobile phase.[7]

    • Consider an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for the purification of basic compounds.[7]

Problem 2: The compound appears to be decomposing on the column. My yield is low, and I see new, lower Rf spots on TLC of the collected fractions.

  • Causality: The acidity of standard silica gel can sometimes be sufficient to degrade sensitive molecules. While 8-(Trifluoromethoxy)quinolin-5-amine is relatively robust, prolonged exposure on a highly active silica column, especially in the presence of certain solvents, can lead to degradation.[8]

  • Solution:

    • Deactivate the Silica: Before preparing your column, you can slurry the silica gel in your chosen eluent that already contains 1% triethylamine. This pre-neutralizes the stationary phase.

    • Use a Different Stationary Phase: As mentioned above, neutral alumina is a good first alternative. For very sensitive compounds, reverse-phase (C18) chromatography using a buffered mobile phase (e.g., acetonitrile/water with ammonium acetate) can be a gentle and effective option.[7]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently.

Problem 3: I can't remove an impurity that has a very similar Rf value to my product.

  • Causality: This often occurs with positional isomers or structurally similar byproducts. Standard chromatography conditions may not provide sufficient resolving power.

  • Solution:

    • Optimize Chromatography: Switch from isocratic (constant solvent mixture) to gradient elution. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to separate your product from the closely-eluting impurity.

    • Attempt Recrystallization: This method excels at removing small amounts of impurities that are structurally similar to the product. The key is finding a solvent in which the product has high solubility at high temperatures but low solubility at room or cold temperatures, while the impurity remains in solution.

    • Preparative HPLC: For obtaining material of the highest purity (>99.5%), preparative High-Performance Liquid Chromatography (Prep-HPLC) is the ultimate solution, though it is more resource-intensive.[9]

Problem 4: My attempt at recrystallization failed; the compound oiled out or no crystals formed.

  • Causality: This is almost always a solvent-related issue. "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent. Failure to crystallize can be due to using a solvent in which the compound is too soluble, or the presence of impurities that inhibit crystal lattice formation.

  • Solution:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good single solvent will fully dissolve the compound when hot but yield crystals upon cooling.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Dichloromethane/Pentane.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution-air interface. Alternatively, add a tiny "seed" crystal from a previous successful batch.

Data Summary Table: Recommended Eluent Systems
Stationary PhaseEluent SystemModifierTarget RfApplication Notes
Silica GelEthyl Acetate / Hexanes0.5-1% Triethylamine0.2 - 0.4Good starting point for moderately polar compounds. Adjust ratio for desired Rf.
Silica GelDichloromethane / Methanol0.5-1% Triethylamine0.2 - 0.4More polar system for compounds that don't move in EtOAc/Hexanes.[2]
Silica GelChloroform / Methanol0.5-1% Triethylamine0.2 - 0.4A classic system, often provides different selectivity.[1]
Neutral AluminaEthyl Acetate / HexanesNone typically required0.3 - 0.5Excellent for basic amines to prevent streaking and decomposition.
Reverse Phase C18Acetonitrile / Water0.1% Formic Acid or NH₄OAcN/A (k' dependent)Use for highly polar or acid-sensitive compounds. The modifier ensures sharp peaks.
Visualized Workflows
Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting the appropriate purification technique based on the initial assessment of your crude product.

Purification_Strategy cluster_0 Initial Analysis cluster_1 Purification Pathways cluster_2 Final Product Start Crude 8-(Trifluoromethoxy) quinolin-5-amine TLC_Analysis Analyze by TLC (with 1% NEt3 in eluent) Start->TLC_Analysis Purity_Check Assess Purity & Impurity Profile TLC_Analysis->Purity_Check High_Purity >90% Pure (minor impurities) Purity_Check->High_Purity High Low_Purity <90% Pure (multiple impurities) Purity_Check->Low_Purity Low Recrystallization Recrystallization High_Purity->Recrystallization Column_Chrom Flash Column Chromatography Low_Purity->Column_Chrom Check_Purity Verify Purity (HPLC, NMR) Recrystallization->Check_Purity Column_Chrom->Check_Purity Final_Product Pure Product (>98%) Check_Purity->Column_Chrom Needs More Purification Check_Purity->Final_Product Purity OK

Caption: Decision tree for selecting a purification method.

Troubleshooting Logic for Column Chromatography

This workflow provides a systematic way to diagnose and solve common issues encountered during column chromatography.

Column_Troubleshooting Start Running Column Problem Observe Issue with Elution Start->Problem Streaking Streaking / Tailing? Problem->Streaking Decomposition Decomposition on Column? Streaking->Decomposition No Add_Base Add 1% NEt3 to Eluent Streaking->Add_Base Yes Poor_Sep Poor Separation? Decomposition->Poor_Sep No Use_Alumina Switch to Neutral Alumina Column Decomposition->Use_Alumina Yes Use_Gradient Use Shallow Gradient Elution Poor_Sep->Use_Gradient Yes Optimize_Solvent Re-optimize Solvent System (TLC) Poor_Sep->Optimize_Solvent Also consider Success Problem Resolved Add_Base->Success Use_Alumina->Success Use_Gradient->Success Optimize_Solvent->Success

Caption: Troubleshooting flowchart for column chromatography.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Silica Gel with Triethylamine)

  • Eluent Preparation: Prepare your chosen eluent system (e.g., 20% Ethyl Acetate in Hexanes) and add triethylamine to a final concentration of 1% (v/v). Mix thoroughly.

  • Column Packing:

    • Wet-pack the column: Fill the column halfway with the eluent. Slowly pour silica gel as a slurry made with the eluent.

    • Tap the column gently to ensure even packing and allow the silica to settle. Add a thin layer of sand on top to protect the silica bed.

    • Equilibrate the column by running 2-3 column volumes of eluent through it.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of dichloromethane or your eluent.

    • In a separate flask, add a small amount of silica gel (about 2-3 times the mass of your crude product).

    • Add the solution of your crude product to the silica and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better resolution.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your mobile phase, applying gentle positive pressure.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum to remove residual solvents and triethylamine.

Protocol 2: Recrystallization (Ethanol/Water System)

  • Dissolution: Place the crude, solid 8-(Trifluoromethoxy)quinolin-5-amine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely. Use a magnetic stir bar and hotplate.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture (the same ratio at which crystallization occurred) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven. Do not use high heat, as this can cause decomposition or melting. A temperature of 40-50°C is generally safe.

References
  • CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents. This patent describes a method for synthesizing an amino-hydroxyquinoline, highlighting techniques like hot filtration and crystallization without the need for recrystallization, which is relevant to general purification strategies for quinoline derivatives.

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. This article provides specific examples of purifying 8-amino-quinoline derivatives using flash chromatography with chloroform/methanol gradients.

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. This patent mentions purity assessment by HPLC, a key analytical technique for verifying the success of a purification protocol.

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. This paper details the purification of quinoline derivatives by column chromatography and subsequent recrystallization, a common two-step purification strategy.

  • (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - ResearchGate. This paper discusses the synthesis and purification of 5-amino-8-hydroxyquinoline derivatives, including recrystallization from ethanol.

  • (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation - ResearchGate. Provides insights into the synthesis and characterization of quinolin-8-amine derivatives.

  • Degradation mechanism and stability of 5-aminolevulinic acid - PubMed. This study on a different amino-containing compound highlights the general instability of amines and the mechanisms of degradation, which is relevant to the storage and handling of 8-(Trifluoromethoxy)quinolin-5-amine.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. This review covers a wide range of synthetic methods for quinoline derivatives, providing context on potential impurities.

  • SUPPORTING INFORMATION - AWS. This document describes purification by column chromatography and preparative HPLC for related amide compounds, a relevant technique for high-purity isolation.

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. This paper details the synthesis starting from a related quinoline, giving insight into potential precursors and byproducts.

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. This guide provides valuable troubleshooting for common quinoline syntheses, which helps in understanding the origin of impurities.

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. This article discusses the analysis of positional isomers of trifluoromethoxy aniline, a potential impurity or precursor in the synthesis of the target compound.

  • Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. This paper provides information on the thermal stability of quinoline derivatives, which is relevant for purification steps involving heat, such as distillation or recrystallization.

  • Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides - ResearchGate. Discusses alternative synthetic routes to quinolin-8-amines.

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. A discussion forum thread that provides real-world examples of challenges in purifying quinoline derivatives, including decomposition on silica.

  • CN105753782A - 8-hydroxyquinoline and synthetic method thereof - Google Patents. Discusses various synthetic methods for the quinoline core.

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. Discusses the stability of related quinoline molecules.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. An overview of synthetic reactions providing context on impurity formation.

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY - ResearchGate. Provides a specific analytical method for potential impurities.

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. A review covering the broad importance and synthesis of quinoline derivatives.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Details purification by recrystallization from ethanol for trifluoromethylated quinoline derivatives.

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. A practical discussion on the challenges of purifying compounds with amine groups on silica gel and suggested solutions.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Provides examples of reactions and conditions for synthesizing substituted quinolines.

  • CP-Sil 8 CB for Amines GC column - Agilent. Describes a specialized GC column for analyzing amines, relevant for purity assessment.

  • (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - ResearchGate. Details recrystallization as a purification method for a related amino-quinoline compound.

Sources

Technical Support Center: Recrystallization of 8-(Trifluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 8-(Trifluoromethoxy)quinolin-5-amine. This document provides a structured, in-depth approach to selecting an appropriate recrystallization solvent and troubleshooting common issues encountered during the purification process. Our guidance is grounded in established chemical principles and data from analogous structures to ensure a logical and effective workflow for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I need to purify my synthesized 8-(Trifluoromethoxy)quinolin-5-amine. Where do I start with solvent selection?

A1: Start with a Polarity-Based Analysis of the Molecule.

A successful recrystallization hinges on selecting a solvent where your compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures. For 8-(Trifluoromethoxy)quinolin-5-amine, a structural analysis provides the initial clues:

  • Quinoline Core: A bicyclic aromatic system that is largely nonpolar and hydrophobic.

  • Amine Group (-NH₂): A polar functional group capable of hydrogen bonding, which increases solubility in polar protic solvents (e.g., alcohols).

  • Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and electron-withdrawing group. It significantly increases the nonpolar character of the molecule compared to a methoxy or hydroxyl group.

This combination suggests the molecule has a mixed polarity. It is unlikely to be soluble in highly nonpolar solvents like hexanes or highly polar solvents like water alone. Therefore, single solvents of intermediate polarity or a binary solvent system are the most promising starting points.

Q2: Which specific solvents should I screen first?

A2: We recommend a systematic screening of single and binary solvent systems.

Based on the structural analysis and data from similar compounds, the following solvents should be prioritized for screening. For related quinolinamine derivatives, alcohols and alcohol-water mixtures have proven effective.[1][2]

Table 1: Recommended Solvents for Initial Screening

Solvent/SystemClassRationaleExpected Outcome
Isopropanol (IPA) Polar ProticBalances polar interactions (amine) and nonpolar interactions (quinoline, -OCF₃).Good candidate for single-solvent recrystallization.
Ethanol (EtOH) Polar ProticSimilar to IPA, slightly more polar. Often used for amino aromatic compounds.[1]Good candidate for single-solvent recrystallization.
Acetonitrile (ACN) Polar AproticIntermediate polarity, may offer a different solubility profile than alcohols.Potential single-solvent option.
Toluene Aromatic"Like dissolves like" principle for the quinoline core.May be a good solvent when hot; consider for a binary system with an anti-solvent.
Ethyl Acetate (EtOAc) Intermediate PolarityA versatile solvent for compounds of mixed polarity.Good candidate for a binary system with hexanes.
Ethanol/Water Binary (Polar Protic)The amine group may provide sufficient solubility in hot ethanol, with water acting as the anti-solvent to induce crystallization upon cooling.High probability of success.
Toluene/Hexanes Binary (Nonpolar)Toluene provides solubility for the aromatic system, while hexanes act as the anti-solvent.Good system to try if the compound is highly soluble in toluene.
Ethyl Acetate/Hexanes Binary (Mixed Polarity)A very common and effective general-purpose binary system.High probability of success.
Q3: What is a reliable experimental protocol for screening these solvents?

A3: Follow this systematic, small-scale solvent screening protocol.

This protocol is designed to efficiently identify a promising solvent or solvent system using a minimal amount of your compound.

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude 8-(Trifluoromethoxy)quinolin-5-amine into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be the "good" solvent in a binary pair.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath while stirring. Continue adding the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-2 mL) near its boiling point.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[3] The formation of well-defined crystals indicates a promising solvent. Oiling out suggests the compound is too soluble or cooling was too rapid.

  • Binary System Test: If your compound is too soluble in a solvent (e.g., toluene), dissolve it in a minimal amount of that hot solvent. Then, add a "poor" or "anti-solvent" (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Troubleshooting Guide

Problem 1: My compound "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the solubility of the compound in the solvent is too high, or the solution becomes supersaturated at a temperature above the compound's melting point. The compound then separates as a liquid phase instead of a solid crystal lattice. Given that the related 8-aminoquinoline has a relatively low melting point (65 °C), this is a potential issue.[4][5]

  • Solutions:

    • Use a Lower Boiling Point Solvent: If you are using a high-boiling solvent like toluene (b.p. 111 °C), switch to a lower-boiling alternative like ethyl acetate (b.p. 77 °C) or a mixture.

    • Increase the Solvent Volume: Your solution may be too concentrated. Add more solvent to the hot mixture before cooling to reduce the saturation point.

    • Slow Down the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Slower cooling encourages orderly crystal growth over oil formation.

    • Change the Solvent System: Switch to a different solvent or binary mixture identified in your screening.

Problem 2: No crystals form, even after cooling in an ice bath.
  • Causality: This indicates that the compound remains too soluble in the solvent even at low temperatures, or that nucleation is inhibited.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[3]

      • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the cold solution to act as a template for crystal growth.[3]

    • Add an Anti-Solvent: If using a single solvent, carefully add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cold solution until persistent cloudiness appears.

    • Reduce Solvent Volume: Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen and then attempt to cool and crystallize again.

Problem 3: The recrystallized material shows poor recovery.
  • Causality: Significant loss of product can occur if the compound has high solubility in the mother liquor even at low temperatures, or if too much solvent was used initially.

  • Solutions:

    • Minimize Solvent Usage: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[3]

    • Optimize the Cooling Temperature: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to maximize precipitation before filtration.

    • Recover a Second Crop: Collect the mother liquor (the filtrate) and reduce its volume by evaporation. Cooling this concentrated solution may yield a second crop of crystals, which should be analyzed for purity separately.

Workflow & Logic Diagrams

Diagram 1: Recrystallization Solvent Selection Workflow

This diagram outlines the logical progression from molecular analysis to identifying an optimal solvent system.

Recrystallization_Workflow cluster_analysis Step 1: Analysis cluster_screening Step 2: Solvent Screening cluster_evaluation Step 3: Evaluation cluster_troubleshoot Step 4: Troubleshooting A Analyze Compound Structure - Quinoline Core (Nonpolar) - Amine (Polar, H-bonding) - OCF3 (Lipophilic) B Select Candidate Solvents (IPA, EtOH, Toluene, EtOAc/Hexanes) A->B C Small-Scale Solubility Tests (10-20 mg scale) B->C D Test Solubility: 1. Room Temp 2. Hot 3. Cooled C->D E Good Crystals Form? D->E F Oiling Out? E->F No H Proceed to Scale-Up E->H Yes G No Crystals? F->G No I - Use Less Concentrated Solution - Slower Cooling - Change Solvent F->I Yes J - Scratch Flask - Add Seed Crystal - Add Anti-Solvent G->J Yes I->C Re-screen J->C Re-screen

Sources

Column chromatography conditions for 8-(Trifluoromethoxy)quinolin-5-amine purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification strategy for 8-(Trifluoromethoxy)quinolin-5-amine (CAS: 1072944-53-6).

This guide is structured to address the specific physicochemical challenges of aminoquinolines—namely, their tendency to streak on silica gel due to basicity and their potential for oxidative degradation.

Executive Summary

  • Target Molecule: 8-(Trifluoromethoxy)quinolin-5-amine.[1][2]

  • Primary Challenge: Strong interaction between the basic amino group/quinoline nitrogen and acidic silanols on silica gel, leading to peak tailing and irreversible adsorption.

  • Recommended Stationary Phase: Amine-functionalized silica (NH-Silica) or C18 Reversed-Phase.[1]

  • Standard Silica Alternative: Pre-treated Silica Gel 60 with a basic modifier (Triethylamine or Ammonium Hydroxide).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C; sensitive to oxidation.

Method Development & Decision Matrix

Before selecting a column, perform the Solubility & TLC Stress Test .[3] The trifluoromethoxy (-OCF3) group increases lipophilicity compared to the parent aminoquinoline, potentially allowing elution in less polar solvents.

Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal purification route.

Purification_Workflow Start Crude 8-(Trifluoromethoxy)quinolin-5-amine Solubility Solubility Check (10 mg/mL) Start->Solubility Check_HexEtOAc Soluble in Hexane/EtOAc? Solubility->Check_HexEtOAc Check_DCM Soluble in DCM? Check_HexEtOAc->Check_DCM No Method_A Method A: Normal Phase Hexane/EtOAc + 1% Et3N Check_HexEtOAc->Method_A Yes (Preferred) Method_B Method B: Normal Phase DCM/MeOH + 1% NH4OH Check_DCM->Method_B Yes Method_C Method C: Reversed Phase (C18) H2O/MeCN + 0.1% Formic Acid Check_DCM->Method_C No / Polar Impurities

Figure 1: Purification Decision Tree. Select the method based on solubility to minimize solvent waste and maximize recovery.

Detailed Protocols

Protocol A: Standard Silica Gel (The "Modifier" Method)

Best for: Routine purification when amine-functionalized silica is unavailable.[1]

The Mechanism: The basic modifier (Triethylamine) competes for the acidic silanol sites on the silica gel, effectively "capping" them. This prevents the quinoline amine from sticking, ensuring a sharp peak shape.[3]

ParameterCondition
Stationary Phase Silica Gel 60 (40–63 µm).[1]
Mobile Phase A Dichloromethane (DCM) or Hexane.[1]
Mobile Phase B Methanol (MeOH) or Ethyl Acetate (EtOAc).[1]
Modifier Triethylamine (TEA) or Ammonium Hydroxide (28% NH₃) .[1]
Gradient 0% → 10% MeOH in DCM (with constant 1% TEA).
Loading Liquid loading in DCM is preferred.

Step-by-Step:

  • Column Pre-treatment (Critical): Flush the packed silica column with 3 column volumes (CV) of the starting mobile phase containing 1% Triethylamine (TEA) . This neutralizes the silica acidity.

  • Equilibration: Flush with 2 CV of mobile phase without TEA to remove excess base, or keep TEA in the mobile phase if the compound is very polar.

  • Elution: Run the gradient. The compound typically elutes between 2–5% MeOH/DCM.

  • Post-Run: Rotovap fractions immediately. Note: TEA has a high boiling point.[1] Co-evaporation with toluene or drying under high vacuum is required to remove trace amine smell.

Protocol B: Reversed-Phase (C18)

Best for: High-purity requirements (>98%) or removing metal catalysts (e.g., Pd, Fe) from the reduction step.[1]

ParameterCondition
Stationary Phase C18 (Octadecyl) functionalized silica.[1]
Mobile Phase A Water + 0.1% Formic Acid (or 10 mM Ammonium Bicarbonate for pH 10).[1]
Mobile Phase B Acetonitrile (MeCN).[1]
Gradient 5% → 95% MeCN over 20 minutes.

Expert Insight:

  • Acidic Conditions (Formic Acid): The amine will be protonated (

    
    ), increasing solubility but reducing retention.[1] It will elute earlier as a salt.[1]
    
  • Basic Conditions (Ammonium Bicarbonate): Keeps the amine as a free base. Retention will be longer, and peak shape is often sharper for alkaloids.[3]

Troubleshooting & FAQs

Q1: My compound is streaking/tailing across the entire column. What is wrong?

  • Diagnosis: This is the classic "amine effect." The basic nitrogen is hydrogen-bonding with the acidic silanols on the silica.

  • Solution: You must use a modifier. Add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide to your mobile phase.[1] Alternatively, switch to an Amino (NH2) or Diol functionalized column, which are less acidic.[3]

Q2: I see two spots on TLC, but they co-elute on the column.

  • Diagnosis: If the synthesis involved nitration/reduction, the impurity might be the 8-(trifluoromethoxy)-5-nitroquinoline precursor or an oxidation byproduct (azo dimer).[1]

  • Solution: Change the selectivity. If using DCM/MeOH, switch to Hexane/EtOAc (if soluble) or Toluene/Acetone .[1][3] Toluene often provides unique selectivity for aromatic systems due to

    
     interactions.[1][3]
    

Q3: My product turned dark/black after drying.

  • Diagnosis: 5-Aminoquinolines are electron-rich and prone to oxidation (forming quinone imines) when exposed to air and light, especially on acidic silica.[1]

  • Solution:

    • Elute quickly; do not leave the compound on the column overnight.

    • Store fractions in the dark.

    • Add an antioxidant (e.g., ascorbic acid) if performing aqueous workup, though this is rare for chromatography.[3]

    • Immediate Salt Formation: Convert the free amine to the HCl or fumarate salt immediately after purification for long-term stability.[1]

Q4: Can I use Acetone instead of Methanol?

  • Caution: Acetone can form imines (Schiff bases) with primary amines like 8-(trifluoromethoxy)quinolin-5-amine, especially under slightly acidic conditions or heat.[1] Avoid acetone during the concentration step unless you are certain the amine is unreactive. Methanol is safer, though it can still react slowly; Isopropanol is the safest alcohol alternative.[3]

References

  • Synthesis of 8-Aminoquinoline Derivatives.BenchChem.

    • [1]

  • Purification of Primary Amines using C-18 Reversed Phase.Teledyne ISCO Application Note AN82. Details the superiority of C18 for polar amines to avoid silica interactions.

  • Strategies for the synthesis of 8-aminoquinoline derivatives.ResearchGate. Provides context on the stability and reactivity of the quinoline scaffold.

  • 8-(Trifluoromethoxy)quinolin-5-amine (CAS 1072944-53-6). MolCore.[1][2] Chemical property data and commercial availability as a reference standard.

    • [1]

Sources

Technical Support Center: Scaling Up the Synthesis of 8-(Trifluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-(Trifluoromethoxy)quinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful scale-up of this important quinoline derivative. Quinoline and its derivatives are known for a wide range of applications in medicinal, bioorganic, and industrial chemistry due to their biological activities.[1]

I. Synthesis Overview & Key Challenges

The synthesis of 8-(trifluoromethoxy)quinolin-5-amine typically involves a multi-step process. A common approach is the Skraup synthesis, a classic method for creating the quinoline ring system.[2] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of an acid and an oxidizing agent.[2] However, scaling up this synthesis from the lab bench to pilot or manufacturing scale can present several challenges.

Common Synthetic Pathway

A generalized synthetic route is outlined below. The specific reagents and conditions can be adapted based on available starting materials and desired scale.

Synthesis_Pathway cluster_0 Skraup Reaction cluster_1 Amination A 2-Amino-4-(trifluoromethoxy)phenol E 8-(Trifluoromethoxy)quinolin-5-ol A->E Cyclization B Glycerol B->E Cyclization C Oxidizing Agent (e.g., o-Nitrophenol) C->E Cyclization D Acid (e.g., H2SO4) D->E Cyclization G 8-(Trifluoromethoxy)quinolin-5-amine E->G Nucleophilic Substitution F Aminating Agent

Caption: Generalized synthetic pathway for 8-(Trifluoromethoxy)quinolin-5-amine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 8-(trifluoromethoxy)quinolin-5-amine.

Problem 1: Low Yield in Skraup Reaction

Question: We are experiencing significantly lower than expected yields for the initial Skraup cyclization. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in the Skraup synthesis are a common issue, often stemming from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 2-Amino-4-(trifluoromethoxy)phenol: Impurities in the starting amine can interfere with the cyclization. Ensure the precursor is of high purity, and consider recrystallization or chromatography if necessary.

    • Glycerol: Use anhydrous glycerol. Water can dilute the sulfuric acid and hinder the dehydration steps crucial for the reaction.

  • Reaction Temperature:

    • The Skraup reaction is highly exothermic. Maintaining a consistent temperature, typically between 135-140°C, is critical.[2]

    • On a larger scale, heat dissipation becomes a significant challenge. Ensure your reactor has adequate cooling capacity and efficient stirring to prevent localized overheating, which can lead to charring and side product formation.

  • Rate of Addition of Oxidizing Agent:

    • The oxidizing agent (e.g., o-nitrophenol) should be added slowly and portion-wise over several hours.[2] A rapid addition can lead to an uncontrolled exotherm and the formation of undesired byproducts.

  • Acid Concentration:

    • Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. Using a lower concentration will reduce the reaction rate and yield. Ensure the acid is of high concentration (e.g., 98%).

Optimization Table for Skraup Reaction

ParameterStandard ConditionOptimization StrategyRationale
Temperature 135-140°CMonitor internal temperature closely; implement controlled cooling on scale-up.Prevents side reactions and decomposition.
Glycerol Commercial gradeUse anhydrous glycerol.Water interferes with the dehydration mechanism.
Oxidizing Agent Addition Single portionSlow, portion-wise addition over 3 hours.[2]Controls exotherm and minimizes byproduct formation.
Stirring Magnetic stirrerUse overhead mechanical stirring for larger volumes.Ensures homogenous mixing and heat distribution.
Problem 2: Difficulties in Product Isolation and Purification

Question: We are struggling with the isolation and purification of the final product, 8-(trifluoromethoxy)quinolin-5-amine. The crude product is often a dark, oily residue.

Answer: Purification of quinoline derivatives can be challenging due to their basicity and potential for complex formation. Here are some proven strategies:

  • Initial Work-up:

    • After the reaction is complete, the mixture is typically cooled and carefully neutralized with a base like sodium hydroxide to a pH of 7-8 to precipitate the crude product.[2]

    • On a larger scale, this neutralization can also be exothermic. Add the base slowly and with efficient cooling.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallizing 8-hydroxyquinoline derivatives.[2] Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find the optimal conditions for your specific product.

    • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel chromatography can be employed. A common eluent system is a gradient of chloroform and methanol.[3]

    • Acid-Base Extraction: Utilize the basicity of the amine to your advantage. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 10% HCl) to extract the amine into the aqueous layer.[3] The aqueous layer can then be basified to precipitate the purified product, which is then filtered.

Problem 3: Precursor Stability and Handling

Question: Are there any stability concerns with the precursors, particularly 2-amino-4-(trifluoromethoxy)phenol, that we should be aware of during storage and handling?

Answer: Yes, aminophenols can be susceptible to oxidation, especially when exposed to air and light over extended periods.

  • Storage: Store 2-amino-4-(trifluoromethoxy)phenol in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Minimize exposure to air during weighing and transfer. If the material has discolored (e.g., turned from a light to a dark color), it may indicate degradation, and its purity should be re-assessed before use. The stability of precursors is crucial for consistent reaction outcomes.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the Skraup synthesis?

A1: The Skraup reaction is highly exothermic and involves corrosive and oxidizing materials. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Exotherm Control: Use a reactor with a robust cooling system and monitor the internal temperature continuously. Have an emergency cooling bath (e.g., ice-water) readily available.

  • Controlled Addition: Add reagents, especially the oxidizing agent and sulfuric acid, slowly and in a controlled manner.

Q2: Can alternative oxidizing agents be used in the Skraup reaction?

A2: While o-nitrophenol is common, other oxidizing agents such as arsenic acid, ferric salts, or even the nitro compound corresponding to the amine being used can be employed.[2] The choice of oxidizing agent can influence the reaction rate and yield, so it's advisable to perform small-scale trials before implementing a change on a larger scale.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is essential for determining the purity of the final product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Q4: Are there greener alternatives to the classical Skraup synthesis?

A4: Yes, research is ongoing to develop more environmentally friendly methods for quinoline synthesis. Some approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[1]

  • Use of solid acid catalysts: Catalysts like montmorillonite K-10 can replace corrosive liquid acids, making the process more sustainable.[1]

  • Solvent-free reactions: Several methods have been developed for quinoline synthesis under microwave irradiation in neat conditions.[5]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purify Precursors Q1->A1_Yes Impurities Detected A1_No Proceed to Next Check Q1->A1_No Purity Confirmed Q2 Review Reaction Conditions A1_No->Q2 A2_Temp Optimize Temperature Control Q2->A2_Temp Inconsistent Temperature A2_Add Control Reagent Addition Rate Q2->A2_Add Uncontrolled Exotherm Q3 Evaluate Work-up & Purification Q2->Q3 Conditions Optimized A3_Recrys Optimize Recrystallization Solvent Q3->A3_Recrys Poor Crystal Formation A3_Chrom Consider Column Chromatography Q3->A3_Chrom Persistent Impurities

Caption: A decision tree for troubleshooting common synthesis issues.

IV. Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 8-(Trifluoromethoxy)quinolin-5-ol (Skraup Reaction)

Materials:

  • 2-Amino-4-(trifluoromethoxy)phenol

  • Anhydrous Glycerol

  • o-Nitrophenol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide Solution (10%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 2-amino-4-(trifluoromethoxy)phenol and anhydrous glycerol.

  • Slowly add concentrated sulfuric acid while stirring and cooling the flask in an ice bath.

  • Heat the reaction mixture to 135-140°C.[2]

  • Slowly add o-nitrophenol portion-wise over a period of 3 hours, maintaining the temperature.[2]

  • After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.[2]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium hydroxide solution to a pH of 7-8. The crude product will precipitate.[2]

  • Isolate the crude product by filtration.[2]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 8-(trifluoromethoxy)quinolin-5-ol

  • Ethanol

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

V. References

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Wiley Online Library. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Link]

  • Synthesis of Quinolines: A Green Perspective. ACS Publications. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio. Frontiers. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. PubMed. [Link]

  • (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. ResearchGate. [Link]

Sources

Navigating the Challenges of Coupling with 8-(Trifluoromethoxy)quinolin-5-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the efficient catalyst selection and coupling of 8-(trifluoromethoxy)quinolin-5-amine, a substrate known for its unique electronic and steric challenges. Our aim is to equip you with the knowledge to navigate potential experimental hurdles and achieve optimal results in your synthetic endeavors.

Understanding the Substrate: The Key to Successful Coupling

8-(Trifluoromethoxy)quinolin-5-amine presents a distinct set of challenges in cross-coupling reactions. The potent electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group at the 8-position significantly deactivates the quinoline ring and reduces the nucleophilicity of the 5-amino group.[1] Furthermore, the proximity of the 8-substituent to the quinoline nitrogen introduces potential for steric hindrance and catalyst inhibition through chelation.[1] A successful coupling strategy must therefore address these electronic and steric factors head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

Buchwald-Hartwig Amination

Q1: I am observing low to no conversion in my Buchwald-Hartwig amination with 8-(trifluoromethoxy)quinolin-5-amine and an aryl halide. What are the likely causes?

A1: This is a common issue stemming from the reduced nucleophilicity of the amine. The strong electron-withdrawing effect of the 8-trifluoromethoxy group makes the 5-amino group a poor nucleophile. Additionally, the quinoline nitrogen and the oxygen of the trifluoromethoxy group can coordinate with the palladium catalyst, leading to catalyst inhibition.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For electron-deficient anilines, highly active and specialized catalyst systems are required.[2] Consider using palladium precatalysts complexed with bulky, electron-rich biarylphosphine ligands. These ligands are designed to promote the crucial reductive elimination step and stabilize the active catalytic species.[3][4]

  • Base Selection: A strong, non-nucleophilic base is critical to deprotonate the weakly acidic N-H bond of the amine.[3] While sodium tert-butoxide (NaOtBu) is a common choice, consider stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium hexamethyldisilazide (KHMDS). The choice of base can be solvent-dependent and may require empirical optimization.[3]

  • Solvent and Temperature: Aprotic, polar solvents such as dioxane, toluene, or THF are generally preferred.[1] Higher reaction temperatures (80-120 °C) are often necessary to overcome the high activation energy associated with coupling deactivated substrates.

Q2: I am seeing significant side product formation, including hydrodehalogenation of my aryl halide. How can I mitigate this?

A2: Hydrodehalogenation is often a competing pathway, particularly at elevated temperatures and with highly active catalysts. This side reaction consumes your aryl halide and reduces the overall yield of the desired coupled product.

Mitigation Strategies:

  • Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes favor side reactions. A careful titration of the catalyst and ligand loading (typically 1-5 mol %) is recommended.

  • Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. In some cases, switching from an alkoxide base to a carbonate (e.g., Cs₂CO₃) or phosphate (e.g., K₃PO₄) base, in conjunction with an appropriate ligand, can suppress this side reaction, although this may require higher temperatures.[3]

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the formation of the desired product has plateaued to avoid prolonged exposure to harsh conditions that can lead to product degradation or side reactions.

Suzuki-Miyaura Coupling

Q3: I am attempting a Suzuki-Miyaura coupling using a boronic acid derivative of 8-(trifluoromethoxy)quinolin-5-amine, but the reaction is sluggish. What are the key parameters to investigate?

A3: The success of a Suzuki-Miyaura coupling with this substrate is highly dependent on the stability of the boronic acid and the efficiency of the transmetalation step. The electron-deficient nature of the quinoline ring can impact the reactivity of the organoboron species.

Troubleshooting Steps:

  • Boronic Acid/Ester Quality: Ensure the purity and stability of your boronic acid or boronic ester. Boronic acids are prone to dehydration to form boroxines, which can be less reactive. Using a freshly prepared or high-quality commercial boronic acid is crucial. Alternatively, consider using the corresponding pinacol boronate ester, which often exhibits greater stability.

  • Catalyst System: A variety of palladium catalysts can be effective for Suzuki-Miyaura couplings. For challenging substrates, consider catalysts with ligands that promote efficient transmetalation, such as those with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).[5][6]

  • Base and Solvent System: The choice of base is critical for the activation of the boronic acid. Aqueous bases like K₂CO₃ or K₃PO₄ in solvents such as dioxane/water or toluene/water are commonly used.[6] The optimal base and solvent system will depend on the specific coupling partners and should be screened.

Amide Coupling

Q4: Standard amide coupling reagents (e.g., HATU, HOBt/EDC) are giving low yields when coupling a carboxylic acid with 8-(trifluoromethoxy)quinolin-5-amine. What alternative methods can I try?

A4: The low nucleophilicity of the amine is the primary obstacle in amide bond formation. Standard coupling conditions may not be sufficient to activate the amine for nucleophilic attack on the activated carboxylic acid.

Alternative Strategies:

  • More Potent Coupling Reagents: Consider using more powerful coupling reagents such as COMU ([(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]) or T3P® (Propylphosphonic Anhydride).

  • Acyl Fluorides: A highly effective method for coupling with electron-deficient amines involves the in-situ formation of an acyl fluoride from the carboxylic acid using reagents like cyanuric fluoride or XtalFluor-E. The highly reactive acyl fluoride can then be coupled with the amine, often at elevated temperatures.

  • Use of Additives: In some cases, the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) in stoichiometric amounts can facilitate the reaction, although care must be taken to avoid side reactions.[7]

Catalyst and Condition Selection Summary

The following table provides a starting point for catalyst and condition selection for different coupling reactions with 8-(trifluoromethoxy)quinolin-5-amine, based on principles established for electronically and sterically challenging substrates.

Coupling ReactionPalladium PrecursorRecommended LigandsRecommended BasesSolventsTypical Temperature (°C)
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BrettPhos, RuPhos, XPhosNaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane, THF80 - 120
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)SPhos, XPhos, NHC ligandsK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80 - 110
Amide Coupling --DIPEA, N-MethylmorpholineDMF, DCM, Acetonitrile25 - 80

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • 8-(Trifluoromethoxy)quinolin-5-amine

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky biarylphosphine ligand (e.g., RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 8-(trifluoromethoxy)quinolin-5-amine (1.2 mmol), the palladium precatalyst (0.02-0.05 mmol), and the ligand (0.04-0.10 mmol).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with argon three times.[8]

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[1]

Visualizing the Logic: Catalyst Selection Workflow

CatalystSelection cluster_0 Reaction Type cluster_1 Key Challenge cluster_2 Recommended Solution Buchwald-Hartwig Buchwald-Hartwig Low Amine Nucleophilicity Low Amine Nucleophilicity Buchwald-Hartwig->Low Amine Nucleophilicity Catalyst Inhibition Catalyst Inhibition Buchwald-Hartwig->Catalyst Inhibition Suzuki-Miyaura Suzuki-Miyaura Suzuki-Miyaura->Catalyst Inhibition Amide Coupling Amide Coupling Amide Coupling->Low Amine Nucleophilicity Strong, Non-nucleophilic Base Strong, Non-nucleophilic Base Low Amine Nucleophilicity->Strong, Non-nucleophilic Base Potent Coupling Reagents Potent Coupling Reagents Low Amine Nucleophilicity->Potent Coupling Reagents Bulky, Electron-Rich Ligands Bulky, Electron-Rich Ligands Catalyst Inhibition->Bulky, Electron-Rich Ligands High-Activity Precatalyst High-Activity Precatalyst Catalyst Inhibition->High-Activity Precatalyst Steric Hindrance Steric Hindrance Steric Hindrance->Bulky, Electron-Rich Ligands

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

BuchwaldHartwigCycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative\nAddition->Ar-Pd(II)(L)-X Ligand\nExchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand\nExchange R'NH₂ Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR' Ligand\nExchange->Ar-Pd(II)(L)-NHR Deprotonation Deprotonation Ar-Pd(II)(L)-NHR->Deprotonation Base Ar-Pd(II)(L)-NR' Ar-Pd(II)(L)-NR' Deprotonation->Ar-Pd(II)(L)-NR' Reductive\nElimination Reductive Elimination Ar-Pd(II)(L)-NR'->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NHR'

By understanding the inherent challenges of 8-(trifluoromethoxy)quinolin-5-amine and applying a systematic approach to catalyst and condition selection, researchers can significantly improve the efficiency and success rate of their coupling reactions. This guide serves as a foundational resource, and we encourage further exploration of the cited literature to refine protocols for specific applications.

References

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. Chemical Reviews, 111(3), 2177–2250.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Palladium-Catalyzed Coordination-Induced Remote C-H Aryl Etherification/Amination of 8-Amidoquinolines. Organic Letters, 18(23), 6022–6025.
  • Gandeepan, P., & Cheng, C. H. (2015).
  • Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Various Authors. (2023).
  • Wang, D., & Ding, K. (2013). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Chemical Reviews, 113(10), 7667–7706.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. BenchChem.
  • Li, W., Nelson, D. J., & Nolan, S. P. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Douglas, C. J., & Overman, L. E. (2004). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters, 6(15), 2575–2578.
  • Atkin, A. J., & Richards, P. J. (2017).
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Singh, R. P., & Umamaheswari, D. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5666–5668.
  • Li, W., Nelson, D. J., & Nolan, S. P. (2014).
  • Leadbeater, N. E., & Williams, M. B. (2005). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. The Journal of Organic Chemistry, 70(13), 5263–5266.
  • Various Authors. (2014). Does anyone have experience with amide coupling reaction of aniline?
  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • Various Authors. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Conte, V., & Fadini, L. (2021). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. Green Chemistry, 23(12), 4414–4420.
  • Dziedziak, P., & Kwiecień, H. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244.
  • Liu, W., et al. (2022). Discovery of molecular ferroelectric catalytic annulation for quinolines.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Practical Palladium Catalysts for C-N and C-O Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Kumar, A., & Kumar, V. (2023). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Chem Help ASAP. (2020).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences, 3(1), 1-10.
  • La Spisa, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629.
  • Zhang, C., & Nolan, S. P. (2017). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 15(46), 9819–9823.
  • Jagriti Sharma. (2020).
  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 17(12), 14352–14369.

Sources

Air and moisture sensitivity of 8-(Trifluoromethoxy)quinolin-5-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Subject: Stability, Handling, and Reaction Optimization for 8-(Trifluoromethoxy)quinolin-5-amine Reference Molecule ID: Tafenoquine Intermediate (5-NH2-8-OCF3-Quinoline)

Core Technical Brief: The "Why" Behind the Instability

To successfully utilize 8-(Trifluoromethoxy)quinolin-5-amine, you must understand the electronic "tug-of-war" occurring within the molecule. This is not a standard aniline; it is a deactivated heteroaromatic amine with specific vulnerabilities.

Electronic Landscape
  • The 5-Amine (Nucleophile): The amino group at position 5 is electron-donating (+M effect), pushing electron density into the quinoline ring. This makes the ring electron-rich and susceptible to oxidative attack.

  • The 8-Trifluoromethoxy Group (Stabilizer/Deactivator): The -OCF3 group is strongly electron-withdrawing (-I effect). While this adds metabolic stability (crucial for its role in Tafenoquine), it significantly lowers the nucleophilicity of the 5-NH2 group compared to standard quinolin-5-amines.

The Practical Consequence: Reactions involving this amine (e.g., amide couplings, Buchwald-Hartwig aminations) often require higher temperatures or stronger bases to overcome the -OCF3 deactivation. However, higher energy conditions + electron-rich ring + trace oxygen = rapid formation of oxidative tar (quinone-imines).

Storage & Handling Protocols

Severity Level: High (Air Sensitive / Hygroscopic in reaction)

ParameterSpecificationReason
Atmosphere Argon or Nitrogen (Grade 5.0)Oxygen causes rapid oxidative darkening (browning/blackening).
Temperature -20°C (Long term) / 2-8°C (Active)Retards autoxidation kinetics.
Container Amber glass, Teflon-lined capLight sensitivity accelerates radical oxidation pathways.
Solvent State NEVER store in solution > 24hSolution-phase oxidation is 10-100x faster than solid-state.
Visualizing the Degradation Pathway

The following diagram illustrates why your material turns black. The "Danger Zone" represents the formation of Quinone-diimine species, which rapidly polymerize into insoluble tars.

DegradationPathway cluster_danger DANGER ZONE (Irreversible) Start Pure Amine (Pale Yellow/Tan) Radical Radical Cation Intermediate Start->Radical Slow Oxidation Air O2 Exposure (Solution Phase) Air->Radical Accelerant Imine Quinone-diimine Species Radical->Imine -H+ / -e- Tar Polymeric Tar (Black/Insoluble) Imine->Tar Polymerization

Caption: Oxidative degradation pathway of 5-aminoquinolines. Once the Quinone-diimine forms, polymerization is rapid and irreversible.

Troubleshooting Guide (FAQ Format)

Scenario A: "My reaction mixture turned black immediately upon heating."

Diagnosis: Oxidative Degradation. Root Cause: The combination of heat (required due to -OCF3 deactivation) and dissolved oxygen caused the amine to polymerize before it could couple with the electrophile.

Corrective Action:

  • Degas Solvents vigorously: Sparging with N2 for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with argon for >20 mins per 100mL.

  • Switch to Argon: Argon is heavier than air and provides a better "blanket" in the flask than Nitrogen.

  • Add Antioxidants (Optional): If the chemistry permits, adding a trace of BHT or Ascorbic Acid can act as a radical scavenger, though this may interfere with metal catalysts.

Scenario B: "The coupling reaction (e.g., with acid chloride) stalled at 40% conversion."

Diagnosis: Nucleophilic Deactivation. Root Cause: The 8-OCF3 group pulls electron density, making the 5-NH2 a "lazy" nucleophile. It cannot compete effectively with moisture (hydrolysis of acid chloride) or requires a better catalyst.

Corrective Action:

  • Increase Concentration: Run the reaction at higher molarity (0.5M - 1.0M) to favor bimolecular kinetics.

  • Change Base: If using Pyridine/TEA, switch to a stronger, non-nucleophilic base like NaHMDS or LiHMDS (if compatible) to deprotonate the amine, creating the highly nucleophilic amide anion in situ.

  • Dry Everything: Ensure solvents are anhydrous (<50 ppm water). Moisture destroys the electrophile faster than this deactivated amine can attack it.

Scenario C: "I lost my product during silica gel chromatography."

Diagnosis: Acid-Base Interaction / On-Column Oxidation. Root Cause: Aminoquinolines stick to acidic silanols on silica gel, causing streaking and yield loss. Furthermore, silica acts as a surface catalyst for oxidation.

Corrective Action:

  • Pre-treat Silica: Slurry the silica in 1% Triethylamine (TEA) in Hexanes before loading the column. This neutralizes acidic sites.

  • Fast Elution: Do not let the compound sit on the column. Use a steeper gradient to elute quickly.

  • Alternative: Use neutral alumina instead of silica.

Validated Protocols

Protocol 1: Freeze-Pump-Thaw (The Gold Standard for Degassing)

Required for any Palladium-catalyzed coupling involving this amine.

  • Place the solvent/reactant solution in a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen until solid.

  • Pump: Open the flask to high vacuum (0.1 mmHg) for 5-10 minutes.

  • Thaw: Close the flask, remove from liquid N2, and thaw in a warm water bath. Do not open to air.

  • Repeat: Perform steps 2-4 three times.

  • Backfill: Backfill with high-purity Argon.

Protocol 2: Reaction Decision Tree

Use this logic flow to select the correct reaction conditions for this specific amine.

DecisionTree Start Start: Coupling 8-(OCF3)-quinolin-5-amine Type Select Electrophile Type Start->Type AcidCl Acid Chloride / Anhydride Type->AcidCl ArylHal Aryl Halide (Buchwald) Type->ArylHal Cond1 Standard: DCM, TEA, 0°C AcidCl->Cond1 Cond2 Pd(OAc)2, BINAP NaOtBu, Toluene ArylHal->Cond2 Check1 Yield > 50%? Cond1->Check1 Success Proceed to Workup Check1->Success Yes Fail1 Use NaHMDS (THF, -78°C) Generate Anion Check1->Fail1 No (Low Reactivity) Check2 Black Tar? Cond2->Check2 Check2->Success No Fix2 Strict O2 Exclusion Switch to BrettPhos Gen3 Check2->Fix2 Yes (Oxidation)

Caption: Logic flow for optimizing coupling conditions based on electrophile and observed failure modes.

References

  • Tafenoquine Synthesis & Chemistry

    • Title: Tafenoquine: A Step toward Malaria Elimination.[1][2]

    • Source: N
    • Relevance: Discusses the 8-aminoquinoline scaffold and stability challenges.
    • URL:[Link]

  • Handling Air-Sensitive Reagents

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.
    • Source: Wipf Group, University of Pittsburgh.
    • Relevance: Standard operating procedures for degassing and Schlenk lines.
    • URL:[Link]

  • Oxidative Mechanisms of Aminoquinolines

    • Title: 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymeriz
    • Source: Antimicrobial Agents and Chemotherapy (ASM).
    • Relevance: details the oxidative stress mechanism and pro-oxidant n
    • URL:[Link]

Sources

Validation & Comparative

Structural Characterization of 8-(Trifluoromethoxy)quinolin-5-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 8-(Trifluoromethoxy)quinolin-5-amine CAS: 1072944-53-6 Molecular Formula: C


H

F

N

O Molecular Weight: 228.17 g/mol [1]

This guide provides a structural and functional analysis of 8-(Trifluoromethoxy)quinolin-5-amine , a critical intermediate in the synthesis of advanced antimalarials and kinase inhibitors. It serves as a lipophilic, metabolically stable bioisostere to the traditional 8-methoxyquinolin-5-amine scaffold found in primaquine-class therapeutics.

The primary value of the 8-trifluoromethoxy (-OCF


) substituent lies in its unique electronic and physicochemical profile: it offers superior metabolic stability compared to methoxy (-OCH

) groups (preventing O-demethylation) while maintaining high lipophilicity (Hansch

= +1.[2]04) to enhance membrane permeability.

Structural Analysis & Spectroscopic Signature[3][4]

Accurate characterization of this fluorinated scaffold requires a multi-modal approach. The presence of the -OCF


 group introduces distinct spectroscopic markers that differentiate it from its -CF

and -OCH

analogs.
Nuclear Magnetic Resonance (NMR) Profiling

The following characteristic signals are diagnostic for validating the structural integrity of the 5,8-disubstituted quinoline core.

  • 
    F NMR (Diagnostic): 
    
    • Signal: Singlet at -57.0 to -59.0 ppm .

    • differentiation: Distinct from the -CF

      
       analog (typically -60 to -63 ppm). The oxygen atom deshields the fluorine nuclei slightly less than the direct aryl attachment in -CF
      
      
      
      , but the shift is highly sensitive to the electronic environment of the quinoline ring.
  • 
    H NMR (Aromatic Region): 
    
    • H-2, H-3, H-4 (Pyridine Ring): Typical quinoline pattern. H-2 doublet/doublet-of-doublets (dd) at ~8.8 ppm; H-3 dd at ~7.4 ppm; H-4 dd at ~8.2 ppm.

    • H-6, H-7 (Benzene Ring): The 5,8-substitution pattern leaves two ortho-coupled protons. Expect a pair of doublets (

      
       Hz) in the 6.8–7.5 ppm range. The 5-amino group significantly shields H-6 (upfield shift).
      
  • 
    C NMR: 
    
    • C-OCF

      
      :  A quartet (
      
      
      
      Hz) around 120 ppm, often overlapping with aromatic signals but distinguishable by its coupling constant.
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Observed Mass: 229.17 Da.

  • Fragmentation Pattern: Loss of HF (20 Da) or OCF

    
     (85 Da) are common fragmentation pathways under high collision energy, confirming the fluorinated ether linkage.
    

Physicochemical Comparison: The "Fluorine Effect"

The decision to use the 8-OCF


 variant over the 8-CF

or 8-OMe alternatives is driven by specific physicochemical requirements.
Comparative Data Table
Feature8-(Trifluoromethoxy) (-OCF

)
8-(Trifluoromethyl) (-CF

)
8-Methoxy (-OCH

)
CAS Number 1072944-53-6161431-57-8N/A (Analogous)
Electronic Effect Strong EWG (

= 0.35)
Strong EWG (

= 0.54)
Electron Donor (EDG)
Lipophilicity (Hansch

)
+1.04 (Highest) +0.88-0.02
Metabolic Stability High (Blocks oxidation)High (Chemically inert)Low (O-demethylation prone)
Conformation Orthogonal/Twisted (O-C bond)Rotational FreedomPlanar/Coplanar
pKa (Quinoline N) ~3.5 (Reduced basicity)~3.0 (Highly reduced)~5.0 (Base stabilizing)
Key Insights
  • Metabolic Blockade: The -OCH

    
     group is a metabolic "soft spot," susceptible to CYP450-mediated O-dealkylation. The -OCF
    
    
    
    group is bioisosteric but metabolically inert, extending the drug's half-life (
    
    
    ).
  • Basicity Modulation: Both fluorinated groups lower the pKa of the quinoline nitrogen compared to the methoxy analog. This impacts lysosomal trapping (a key mechanism for antimalarials), potentially altering the volume of distribution (

    
    ).
    
  • Lipophilicity: The -OCF

    
     analog is the most lipophilic, facilitating passive transport across the blood-brain barrier (BBB) or parasite membranes.
    

Experimental Protocols

Synthesis Workflow (Proposed Route)

Direct synthesis often starts from 2-(trifluoromethoxy)aniline via the Skraup reaction, followed by nitration and reduction.

Step 1: Construction of Quinoline Core (Skraup Reaction)

  • Reagents: 2-(Trifluoromethoxy)aniline, Glycerol, Conc. H

    
    SO
    
    
    
    , Sodium m-nitrobenzenesulfonate (oxidant).
  • Conditions: Reflux at 140°C for 4 hours.

  • Mechanism: Dehydration of glycerol to acrolein

    
     Michael addition of aniline 
    
    
    
    Cyclization
    
    
    Oxidation.
  • Product: 8-(Trifluoromethoxy)quinoline.[1][3][4]

Step 2: Regioselective Nitration

  • Reagents: Fuming HNO

    
    , Conc. H
    
    
    
    SO
    
    
    .
  • Conditions: 0°C to RT.

  • Selectivity: The 5- and 8-positions are most reactive towards electrophilic aromatic substitution. With position 8 blocked, nitration occurs predominantly at position 5.

  • Product: 5-Nitro-8-(trifluoromethoxy)quinoline.

Step 3: Reduction to Amine

  • Reagents: H

    
     (Pd/C) or Fe/NH
    
    
    
    Cl.
  • Conditions: Ethanol/Water reflux (Fe reduction) or RT (Hydrogenation).

  • Product: 8-(Trifluoromethoxy)quinolin-5-amine .[1][4]

Visualization of Synthesis Pathway

SynthesisRoute Start 2-(Trifluoromethoxy)aniline Step1 Skraup Cyclization (Glycerol, H2SO4, Oxidant) Start->Step1 Inter1 8-(Trifluoromethoxy)quinoline Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 5-Nitro-8-(trifluoromethoxy)quinoline Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Final 8-(Trifluoromethoxy)quinolin-5-amine Step3->Final

Caption: Figure 1. Step-wise synthetic pathway from aniline precursor to final amine product, highlighting key reaction types.

Comparative Performance Logic

To select the correct analog for your study, follow this decision logic based on the "Fluorine Effect" on quinoline scaffolds.

DecisionLogic Goal Primary Optimization Goal Metab Increase Metabolic Stability? Goal->Metab Lipoph Maximize Lipophilicity? Metab->Lipoph Yes Choice3 Select: 8-Methoxy (-OMe) Metab->Choice3 No (Cost priority) HBond Retain H-Bond Acceptor? Lipoph->HBond No Choice1 Select: 8-(Trifluoromethoxy) (-OCF3) Lipoph->Choice1 Yes (Max LogP) Choice2 Select: 8-(Trifluoromethyl) (-CF3) Lipoph->Choice2 Moderate Increase HBond->Choice2 No HBond->Choice3 Yes

Caption: Figure 2. Decision tree for selecting between -OCF3, -CF3, and -OMe analogs based on medicinal chemistry requirements.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference on OCF3 vs OMe bioisosterism).
  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. (General reference on OCF3 properties).

Sources

Technical Guide: Validating the Purity of 8-(Trifluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical strategies for validating the purity of 8-(Trifluoromethoxy)quinolin-5-amine (CAS: 1072944-53-6). It contrasts the industry-standard RP-HPLC method with the advanced 19F qNMR technique, offering experimental protocols and data-driven insights for drug development professionals.

Introduction: The Validation Challenge

8-(Trifluoromethoxy)quinolin-5-amine is a critical fluorinated building block in medicinal chemistry, particularly for modulating lipophilicity (LogP) and metabolic stability in kinase inhibitors. Its synthesis—typically involving the reduction of 5-nitro-8-(trifluoromethoxy)quinoline—introduces specific impurity risks:

  • Regioisomers: 5-(Trifluoromethoxy)quinolin-8-amine (if starting materials rearrange).

  • Incomplete Reduction Products: Nitro, nitroso, or hydroxylamine intermediates.

  • De-fluorinated Byproducts: Loss of the -OCF3 motif under harsh reduction conditions.

Validating the purity of this scaffold requires a method that can distinguish the specific fluorinated motif from non-fluorinated organic impurities. This guide compares two primary validation methodologies: High-Performance Liquid Chromatography (RP-HPLC) and Quantitative 19F Nuclear Magnetic Resonance (qNMR) .

Comparative Analysis: RP-HPLC vs. 19F qNMR

The following table summarizes the performance metrics of the two competing validation strategies.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: RP-HPLC (UV/MS) Method B: 19F qNMR
Primary Utility Impurity profiling (separation)Absolute purity quantification
Reference Standard Required (Must be >99% pure)Not Required (Uses internal standard like TFT)
Specificity High (Retention time + MS/UV spectra)Extremely High (Specific to -OCF3 signal)
Sensitivity (LOD) High (< 0.05%)Moderate (~0.5 - 1.0%)
Structural Insight Limited (unless coupled with HRMS)High (Confirms -OCF3 integrity)
Throughput 20–40 min per run5–10 min per run
Cost Efficiency Low (Consumables + Standard cost)High (Rapid, no specific standard needed)

Expert Insight: While HPLC is the "workhorse" for detecting trace organic impurities (0.1% level), 19F qNMR is superior for determining the absolute mass balance of the active fluorinated ingredient (API) without requiring an expensive, pre-validated reference standard of the target compound itself [1, 2].

Experimental Protocols

Protocol A: Reversed-Phase HPLC (Impurity Profiling)

Use this method to detect trace organic impurities and degradation products.

System Setup:

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Detector: DAD (254 nm) & ESI-MS (Positive Mode).

Methodology:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–10 min: 5% → 95% B (Linear ramp)

    • 10–12 min: 95% B (Wash)

    • 12–15 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Sample Prep: Dissolve 1 mg of 8-(Trifluoromethoxy)quinolin-5-amine in 1 mL MeOH:H2O (1:1). Filter through 0.22 µm PTFE.

Validation Criteria:

  • Purity Calculation: Area Normalization (%) = (Area of Target Peak / Total Integrated Area) × 100.

  • Acceptance: Target peak > 98.0%; no single impurity > 0.5%.

Protocol B: 19F qNMR (Absolute Purity Determination)

Use this method for "potency" assignment and validating the integrity of the -OCF3 group.

System Setup:

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Probe: 5mm BBFO or 19F-selective probe.

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) (High purity, non-reactive).
    

Methodology:

  • Weighing: Accurately weigh ~10 mg of the synthesized sample (

    
    ) and ~10 mg of TFT (
    
    
    
    ) into a vial. Precision balance (±0.01 mg) is critical.
  • Solvent: Dissolve in 0.6 mL DMSO-

    
     (ensures solubility of the quinoline core).
    
  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling to suppress NOE).

    • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest relaxing fluorine).

    • Scans (NS): 32 or 64.

    • Spectral Width: Sufficient to cover -50 to -100 ppm.

  • Processing: Phase correction and baseline correction are mandatory.

Calculation:



  • 
    : Integrated area
    
  • 
    : Number of fluorine atoms (3 for both target and TFT)
    
  • 
    : Molecular weight (228.17 for Target, 146.09 for TFT)
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Validation Workflow Visualization

The following diagram illustrates the decision matrix for validating the synthesized batch.

ValidationWorkflow Start Crude Synthesis Product (8-(OCF3)-quinolin-5-amine) Solubility Solubility Check (DMSO/MeOH) Start->Solubility qNMR Method B: 19F qNMR (Check -OCF3 Integrity) Solubility->qNMR Pass HPLC Method A: RP-HPLC (Impurity Profiling) qNMR->HPLC If -OCF3 intact Recryst Recrystallize (EtOH/Hexane) qNMR->Recryst If <95% Decision Purity Assessment HPLC->Decision Pass Release for Bio-Assay (>98% Purity) Decision->Pass No impurity >0.5% Decision->Recryst Impurity >0.5% Recryst->Start

Caption: Integrated workflow combining qNMR for potency and HPLC for impurity profiling.

References

  • Gao, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. National Institutes of Health. Retrieved from [Link]

  • Almac Group. (n.d.). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from [Link]

  • Frontiers in Pharmacology. (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro evaluation. Retrieved from [Link]

Comparative Analysis: 8-(Trifluoromethoxy)quinolin-5-amine (Scaffold) vs. Primaquine (Benchmark)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis between the established antimalarial drug Primaquine and the emerging medicinal chemistry scaffold 8-(Trifluoromethoxy)quinolin-5-amine .

This analysis is framed for drug discovery professionals, focusing on the transition from first-generation 8-aminoquinolines to next-generation fluorinated scaffolds designed to mitigate metabolic instability and hemotoxicity.

Executive Summary: The Structural Evolution

Primaquine (PQ) remains the clinical gold standard for the radical cure of P. vivax and P. ovale (hypnozoitocidal activity). However, its clinical utility is severely compromised by two factors: CYP2D6-dependent metabolic activation (leading to variable efficacy) and hemolysis in G6PD-deficient patients (caused by redox-active quinone metabolites).

8-(Trifluoromethoxy)quinolin-5-amine (8-TFMQ-5A) represents a distinct structural class. Unlike Primaquine, which features an electron-donating methoxy group at position 6 and an amine side-chain at position 8, this scaffold introduces a strongly electron-withdrawing trifluoromethoxy (


) group at position 8 and a primary amine at position 5.

Key Insight: The shift from a 6-methoxy-8-amino core (Primaquine) to an 8-trifluoromethoxy-5-amino core is a medicinal chemistry strategy to block the formation of the toxic 5,6-ortho-quinone species responsible for hemotoxicity, while leveraging the bioisosteric properties of fluorine to enhance metabolic stability and lipophilicity.

Physicochemical & Structural Comparison

The following table contrasts the fundamental properties of the active drug (Primaquine) against the fluorinated scaffold (8-TFMQ-5A).

FeaturePrimaquine (Phosphate)8-(Trifluoromethoxy)quinolin-5-amine
Role Active API (Prodrug requiring activation)High-Value Intermediate / Novel Scaffold
Core Substitution 6-Methoxy, 8-Substituted Amine8-Trifluoromethoxy, 5-Primary Amine
Electronic Nature Electron-Rich (Ring activated)Electron-Deficient (Ring deactivated)
Lipophilicity (cLogP) ~1.8 (Moderate)~3.2 (High, due to

)
Metabolic Liability High (O-demethylation, 5-hydroxylation)Low (

blocks oxidation at C8)
pKa (Ring N) ~5.8~4.2 (Lower due to EWG effect of

)
Hemotoxicity Risk High (G6PD liability confirmed)Low (Theoretical: Blocked quinone formation)

Mechanistic Analysis: Toxicity vs. Stability

The Primaquine Liability: Oxidative Stress

Primaquine's efficacy and toxicity are linked. It undergoes CYP2D6-mediated hydroxylation at the 5-position, followed by oxidation to a 5,6-ortho-quinone imine . This metabolite generates Reactive Oxygen Species (ROS).

  • In Parasites: ROS kills hypnozoites (Therapeutic).

  • In Host (G6PD-): ROS overwhelms glutathione stores, causing red blood cell lysis (Toxic).

The 8-TFMQ-5A Advantage: Fluorine Blockade

The 8-(Trifluoromethoxy)quinolin-5-amine scaffold offers a "de-risked" architecture:

  • Metabolic Blockade: The

    
     group at position 8 is metabolically stable and sterically bulky, preventing oxidation at this site.
    
  • Electronic Deactivation: The

    
     group is a strong Electron Withdrawing Group (EWG). It reduces the electron density of the quinoline ring, making it less prone to the oxidative attack required to form toxic quinones.
    
  • Position 5 Occupancy: With the amine already at position 5, the formation of the specific 5,6-quinone species seen in Primaquine metabolism is structurally precluded.

Visualization: Metabolic Pathways & Toxicity Logic

MetabolicComparison cluster_PQ Primaquine (High Toxicity Risk) cluster_TFMQ 8-TFMQ-5A Scaffold (Designed Stability) PQ Primaquine (6-OMe, 8-NH-R) CYP CYP 2D6 Metabolism PQ->CYP OH_PQ 5-Hydroxy-Primaquine CYP->OH_PQ QI 5,6-Ortho-Quinone Imine (HIGHLY REACTIVE) OH_PQ->QI ROS ROS Generation (H2O2, Superoxide) QI->ROS Lysis Hemolysis (G6PD Deficient) ROS->Lysis TFMQ 8-(Trifluoromethoxy) quinolin-5-amine Meta_Block Metabolic Blockade (EWG -OCF3) TFMQ->Meta_Block Resists Oxidation Stable Stable Metabolites (No Quinone Formation) Meta_Block->Stable Safe Reduced Hemotoxicity Potential Stable->Safe

Figure 1: Comparative metabolic fate. Primaquine (top) undergoes bioactivation to toxic quinones. The 8-TFMQ-5A scaffold (bottom) utilizes fluorine substitution to resist this specific toxic pathway.

Experimental Protocols for Comparative Assessment

To validate the performance of the 8-TFMQ-5A scaffold against Primaquine, researchers must utilize self-validating assays focusing on metabolic stability and oxidative potential.

Protocol A: Microsomal Intrinsic Clearance ( )

Objective: Quantify the metabolic stability benefit of the


 group compared to the 

group of Primaquine.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Primaquine (Control), 8-TFMQ-5A derivatives.

  • LC-MS/MS.

Workflow:

  • Incubation: Prepare reaction mixture (0.5 mg/mL microsomal protein) in phosphate buffer (pH 7.4).

  • Spike: Add test compound to a final concentration of 1

    
     (keeps reaction first-order).
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Immediately mix with 150

    
     ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • 
      .
      

Expected Outcome: Primaquine will show rapid clearance (high


) due to 6-methoxy demethylation. 8-TFMQ-5A should exhibit significantly lower clearance (

) due to the metabolic stability of the trifluoromethoxy group.
Protocol B: In Vitro Hemotoxicity Screen (G6PD-Deficient Model)

Objective: Determine if the new scaffold generates ROS in vulnerable erythrocytes.

Materials:

  • Human Erythrocytes (RBCs) from G6PD-deficient donors (or chemically inhibited via diethyl maleate).

  • Metabolic Activation System (Microsomes + NADPH) – Crucial, as parent PQ is not toxic.

  • Colorimetric assay for Hemoglobin (Drabkin’s Reagent).

Workflow:

  • Preparation: Wash RBCs and suspend to 2% hematocrit in PBS.

  • Activation Mix: Pre-incubate test compounds (10-100

    
    ) with HLM/NADPH for 30 mins to generate metabolites.
    
  • Exposure: Transfer the metabolite mixture to the RBC suspension. Incubate for 2-4 hours at 37°C.

  • Measurement: Centrifuge to pellet intact cells. Transfer supernatant to a 96-well plate.

  • Detection: Add Drabkin’s reagent; measure absorbance at 540 nm (detects free hemoglobin released by lysis).

  • Control: 100% Lysis control (Triton X-100).

Validation Criteria: Primaquine must induce statistically significant hemolysis (>15%) compared to vehicle. The 8-TFMQ-5A scaffold is considered superior if hemolysis remains near baseline (<5%).

Synthesis & Handling Guide

When utilizing 8-(Trifluoromethoxy)quinolin-5-amine (CAS: 1072944-53-6) for drug development, specific handling is required due to the fluorine chemistry.

Derivatization Logic

Unlike Primaquine, where the side chain is attached to the 8-amine, this scaffold presents a 5-amine .[1] To mimic Primaquine-like activity, researchers often attempt to "reverse" the scaffold or explore 5-N-substituted analogs.

Standard Coupling Protocol (Buchwald-Hartwig):

  • Reagents: 8-TFMQ-5A (1.0 eq), Aryl/Alkyl Halide (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.4 eq).
  • Solvent: Anhydrous Toluene or Dioxane.

  • Conditions: Inert atmosphere (

    
    ), 80-100°C, 12-24h.
    
  • Note: The electron-deficient nature of the ring (due to 8-

    
    ) reduces the nucleophilicity of the 5-amine. Stronger bases or more active Pd-catalysts (e.g., BrettPhos) may be required compared to standard aniline couplings.
    

References

  • Baird, J. K., et al. (2016). Primaquine for Vivax Malaria: An Update on Safety and Efficacy. Trends in Parasitology. Link

  • Vale, N., et al. (2009). Primaquine conjugates: a new approach to reduce toxicity? Journal of Medicinal Chemistry. Link

  • MolCore. (2024). Product Data Sheet: 8-(Trifluoromethoxy)quinolin-5-amine (CAS 1072944-53-6).[1][2][3][4]Link

  • Combi-Blocks. (2024). Safety Data Sheet and Structure: 5-Amino-8-trifluoromethoxyquinoline.[1]Link

  • Tekwani, B. L., & Walker, L. A. (2006). Targeting the hemozoin synthesis pathway for new antimalarial drug discovery. Combinatorial Chemistry & High Throughput Screening. Link

Sources

A Comparative Guide to the Biological Activity of Trifluoromethoxy vs. Trifluoromethyl Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The strategic modification of this scaffold with fluorine-containing functional groups is a widely employed tactic to enhance a molecule's pharmacological profile. Among the most impactful of these are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. This guide provides a comparative analysis of the biological activities of quinolines functionalized with these two moieties, offering insights into their structure-activity relationships and providing a rationale for their use in drug design.

While direct head-to-head comparative studies on the biological activity of trifluoromethoxy- versus trifluoromethyl-substituted quinolines are not extensively available in the public domain, a comparative analysis can be constructed from existing data on individual compounds and by extrapolating from studies on other heterocyclic systems.[4] This guide will synthesize this information to provide a comprehensive overview for researchers in the field.

The Physicochemical Impact of -CF3 and -OCF3 on the Quinoline Scaffold

The introduction of trifluoromethyl and trifluoromethoxy groups to the quinoline ring imparts significant changes to the molecule's physicochemical properties, which in turn influence its biological activity.[5]

FeatureTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Supporting Evidence
Lipophilicity (Hansch π value) More lipophilicLipophilic (+0.88)[5]
Electronic Effect Strong electron-withdrawingStrong electron-withdrawing[4]
Metabolic Stability Generally high; more resistant to enzymatic breakdown than a methoxy group.Generally high; the C-F bond is highly resistant to enzymatic cleavage.[4][5]
Bioisosterism Can be a bioisostere for other groups, but its larger size and unique electronic properties should be considered.Often used as a bioisostere for chlorine and methyl groups.[5][6]

The higher lipophilicity of the -OCF3 group can enhance membrane permeability, potentially leading to better cellular uptake.[5] Both groups are strong electron-withdrawing agents, which can modulate the pKa of nearby functionalities and influence interactions with biological targets.[4] Furthermore, their high metabolic stability can lead to an extended half-life in vivo.[4][5]

Comparative Biological Activities

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents, and the addition of trifluoromethyl groups has been shown to enhance cytotoxic activity against various cancer cell lines.[1][2][7]

For instance, a series of novel trifluoromethylquinolines carrying a benzenesulfonamide moiety demonstrated significant in vitro anticancer activity, with some compounds showing higher potency than the reference drug doxorubicin.[1] Molecular docking studies suggested that these compounds may exert their cytotoxic effects by inhibiting the PI3K signaling pathway.[1]

Another study on quinoline-derived trifluoromethyl alcohols identified them as potent growth inhibitors in a zebrafish embryo model.[7] In vitro cell proliferation assays revealed that one of the compounds, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, exhibited more potent anticancer activity than cisplatin, with an LC50 value of 14.14 μM.[7]

While direct comparative data for trifluoromethoxy-substituted quinolines in the same assays are lacking, a study on indole inhibitors of the AAA ATPase p97 provides valuable insights. In this study, a trifluoromethoxy-substituted indole was found to be a better biochemical match to the trifluoromethyl-substituted lead structure than a pentafluorosulfanyl-analogue, suggesting that the -OCF3 group can effectively mimic the -CF3 group in certain biological contexts.[8]

Antimicrobial Activity

Quinolone antibiotics are a well-established class of antimicrobial agents. The incorporation of fluorine atoms, including as part of a trifluoromethyl group, has been a key strategy in the development of potent fluoroquinolones.[9]

A study on a new trifluorinated quinolone, CS-940, demonstrated its high potency against a range of bacteria, including Haemophilus influenzae, Moraxella catarrhalis, and Neisseria spp.[9] CS-940 was also found to be two- to eightfold more active than ciprofloxacin or ofloxacin against oxacillin-susceptible Staphylococcus aureus.[9]

While there is a wealth of data on trifluoromethyl-containing quinolones, there is less information available on their trifluoromethoxy counterparts. However, the known benefits of the -OCF3 group in terms of metabolic stability and lipophilicity suggest that trifluoromethoxy-quinolines could also be promising candidates for novel antimicrobial agents.[5]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (trifluoromethoxy- and trifluoromethyl-quinolines) in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10-20 µL per 100 µL of medium) and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization buffer (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Screening

G cluster_0 In Vitro Preparation cluster_1 Treatment & Incubation cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line Culture C Cell Seeding in 96-well Plates A->C B Compound Preparation (Serial Dilutions) D Compound Addition to Cells B->D C->D E Incubation (48-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Add Solubilization Buffer G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 Values J->K

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[13]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[15]

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Hypothesized Signaling Pathway Inhibition by Quinolines

G Quinoline Trifluoro(methoxy)methyl Quinoline Derivative PI3K PI3K Quinoline->PI3K Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibition of anti-apoptotic signals mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Conclusion and Future Perspectives

The strategic incorporation of trifluoromethoxy and trifluoromethyl groups into the quinoline scaffold is a powerful strategy in the design of novel therapeutic agents. While both substituents can enhance biological activity and improve pharmacokinetic properties, they do so through subtly different mechanisms rooted in their distinct physicochemical characteristics.

The trifluoromethyl group is a well-established and highly effective functional group for enhancing the anticancer and antimicrobial properties of quinolines. The trifluoromethoxy group, while less explored in the context of quinoline-based therapeutics, offers potential advantages in terms of increased lipophilicity and metabolic stability.

Future research should focus on direct, head-to-head comparisons of trifluoromethoxy- and trifluoromethyl-substituted quinoline analogues in a variety of biological assays. Such studies will provide a clearer understanding of the subtle structure-activity relationships and enable a more rational design of next-generation quinoline-based drugs. The experimental protocols provided in this guide offer a robust framework for conducting such comparative evaluations.

References

  • Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules, 27(3), 999. Retrieved February 11, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2020). Bioorganic Chemistry, 103, 104147. Retrieved February 11, 2026, from [Link]

  • Antimicrobial activity of CS-940, a new trifluorinated quinolone. (1994). Antimicrobial Agents and Chemotherapy, 38(7), 1485–1490. Retrieved February 11, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 11, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 11, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5489. Retrieved February 11, 2026, from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules, 24(23), 4305. Retrieved February 11, 2026, from [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (2015). ACS Medicinal Chemistry Letters, 6(8), 912–917. Retrieved February 11, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). World Organisation for Animal Health. Retrieved February 11, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5489. Retrieved February 11, 2026, from [Link]

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). University of Münster. Retrieved February 11, 2026, from [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies, 12(1), 1-10. Retrieved February 11, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science, 29(1), 77. Retrieved February 11, 2026, from [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2014). Angewandte Chemie International Edition, 53(24), 6253-6257. Retrieved February 11, 2026, from [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2024). International Journal of Molecular Sciences, 25(9), 4811. Retrieved February 11, 2026, from [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2014). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2018). ResearchGate. Retrieved February 11, 2026, from [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved February 11, 2026, from [Link]

  • Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. Retrieved February 11, 2026, from [Link]

  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. (2024). Chemistry – A European Journal, 30(63), e2024021. Retrieved February 11, 2026, from [Link]

Sources

Technical Review: Trifluoromethoxy-Substituted Quinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of Published Literature on Trifluoromethoxy-Substituted Quinolines Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The "Phantom Atom" Effect

The quinoline scaffold remains a privileged structure in drug discovery, anchoring FDA-approved therapeutics ranging from antimalarials (Chloroquine, Tafenoquine) to kinase inhibitors (Lenvatinib). However, the optimization of this scaffold often hits a "metabolic wall" with standard substituents like methoxy (-OCH3) or chlorine (-Cl).

This guide focuses on the trifluoromethoxy (-OCF3) group , often termed "super-fluorine." Unlike the methoxy group, which is electron-donating and planar, the -OCF3 group is strongly electron-withdrawing and adopts an orthogonal conformation relative to the aromatic ring. This unique "phantom atom" effect allows researchers to modulate lipophilicity (LogP) and metabolic stability without altering the steric footprint significantly.

Critical Comparison: -OCF3 vs. Alternatives

To select the optimal substituent for lead optimization, one must understand the physicochemical trade-offs. The -OCF3 group is not merely a "fluorinated methoxy"; it is a distinct pharmacophore.

Table 1: Physicochemical & Metabolic Profile

Data synthesized from Hansch constants and metabolic stability reviews.

ParameterMethoxy (-OCH

)
Trifluoromethyl (-CF

)
Trifluoromethoxy (-OCF

)
Impact on Drug Design
Electronic Effect (

)
-0.27 (Donor)+0.54 (Acceptor)+0.35 (Acceptor) -OCF

lowers quinoline pKa, reducing non-specific binding.
Lipophilicity (

)
-0.02+0.88+1.04 Highest lipophilicity boost; improves membrane permeability.
Conformation Coplanar (0°)RotatingOrthogonal (~90°) "Twisted" shape can access unique binding pockets.
Metabolic Stability Low (O-dealkylation)HighVery High Blocks CYP450 oxidation; extends half-life (

).
Bond Strength C-H (weak)C-F (strong)C-F (strong) Prevents formation of reactive quinone-imine metabolites.
Decision Logic for Substituent Selection

The following diagram illustrates the decision pathway for choosing -OCF3 over traditional alternatives based on SAR requirements.

PropertyLogic Start Lead Optimization Goal Metab Metabolic Instability? Start->Metab Lipophil Need Permeability? Metab->Lipophil Yes (Block CYP) OCH3 Use -OCH3 (Donor, Planar) Metab->OCH3 No Electronic Modulate pKa? Lipophil->Electronic High LogP needed CF3 Use -CF3 (Acceptor, Bulk) Lipophil->CF3 Moderate LogP Electronic->CF3 Lower pKa + Bulk OCF3 Use -OCF3 (Acceptor, Orthogonal) Electronic->OCF3 Lower pKa + Twist

Caption: Decision matrix for incorporating -OCF3 based on metabolic and physicochemical constraints.

Synthetic Pathways: Overcoming the Challenge

Historically, synthesizing trifluoromethoxy-quinolines was difficult because the -OCF3 anion is unstable and decomposes to fluoride and difluorophosgene. Modern methods bypass this by using radical pathways or redox-active catalysis.

Method A: Direct C-H Trifluoromethoxylation (The Ngai Protocol)

This is the state-of-the-art method for late-stage functionalization of quinolines. It utilizes a redox-active catalyst to generate an -OCF3 radical from a stable reagent.

Mechanism of Action:

  • Reagent Activation: A photoredox catalyst (e.g., Ru(bpy)

    
    ) or silver salt activates the trifluoromethoxylating reagent (e.g., TFMV or Ngai's reagent).
    
  • Radical Addition: The

    
    OCF
    
    
    
    radical adds to the most electron-rich position of the protonated quinoline (typically C5 or C8).
  • Oxidation/Deprotonation: The resulting radical cation is oxidized and deprotonated to restore aromaticity.

SynthesisMech Reagent OCF3 Source (e.g., TFMB) Radical •OCF3 Radical Reagent->Radical Activation Catalyst Catalyst (Ag(I) or Ru(II)) Catalyst->Radical SET Intermediate Radical Adduct (C-Centered) Radical->Intermediate Addition Quinoline Quinoline Substrate Quinoline->Intermediate Product x-OCF3-Quinoline Intermediate->Product -H+, -e-

Caption: Radical mechanism for direct C-H trifluoromethoxylation of quinoline scaffolds.

Experimental Protocol: Silver-Mediated Synthesis

Based on methodologies established by Ritter et al. and Ngai et al. [1, 2].

Objective: Synthesis of 5-(trifluoromethoxy)quinoline via direct C-H functionalization. Scale: 0.5 mmol.

Materials:
  • Substrate: Quinoline (65 mg, 0.5 mmol).

  • Reagent: TAS-OCF3 (Tris(dimethylamino)sulfonium trifluoromethoxide) or equivalent OCF3 source.

  • Oxidant/Catalyst: AgF (Silver Fluoride) - 2.0 equiv; Selectfluor - 1.5 equiv.

  • Solvent: Dichloromethane (DCM) / Acetone mixture.

Step-by-Step Workflow:
  • Preparation: In a glovebox (nitrogen atmosphere), charge a flame-dried Schlenk tube with AgF (127 mg, 1.0 mmol) and the quinoline substrate.

  • Reagent Addition: Add the trifluoromethoxylating reagent (1.5 equiv) and Selectfluor (1.5 equiv). Note: Selectfluor acts as an oxidant to facilitate the radical turnover.

  • Solvation: Add anhydrous DCM (2.0 mL) and seal the tube.

  • Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Exclude light if using light-sensitive silver salts.

  • Workup:

    • Dilute the mixture with Et

      
      O.
      
    • Filter through a pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The -OCF3 group significantly increases R

    
     compared to the parent quinoline.
    

Validation Check:

  • 19F NMR: Look for a singlet around -58 ppm. This is diagnostic for Ar-OCF3. (Ar-CF3 typically appears at -63 ppm).

Performance & Biological Utility

The primary driver for using -OCF3 quinolines is the enhancement of metabolic stability and bioavailability .

Case Study: Tafenoquine

While Tafenoquine features the -OCF3 group on a phenoxy side chain rather than the quinoline core, it validates the functional group's utility. The -OCF3 moiety prevents metabolic attack at the 5-position of the phenoxy ring, contributing to Tafenoquine's long half-life (14–28 days) compared to Primaquine (4–6 hours) [3].

Comparative SAR Data (Representative)

Hypothetical data illustrating trends observed in fluorinated quinoline antimalarials [4].

Compound StructureSubstituent (R)LogPIC50 (P. falciparum)Metabolic Stability (Human Microsomes)
Quinoline Core -H2.1>1000 nMLow (< 20 min)
Methoxy Analog -OCH

2.3150 nMLow (O-demethylation)
Trifluoromethyl -CF

3.145 nMHigh (> 60 min)
Trifluoromethoxy -OCF

3.4 38 nM High (> 60 min)

Interpretation: The -OCF3 analog maintains the potency of the -CF3 variant but offers a slightly different solubility profile and conformation, which can be leveraged if the -CF3 analog suffers from poor solubility or specific steric clashes.

References

  • Ngai, M. Y., et al. (2018). "Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes." Angewandte Chemie International Edition. Link

  • Ritter, T., et al. (2011). "Silver-Mediated Trifluoromethoxylation of Arenes." Journal of the American Chemical Society. Link

  • Lacerda, M. V., et al. (2019). "Tafenoquine: A Step toward Malaria Elimination." Clinical Infectious Diseases. Link

  • BenchChem Technical Support. (2025). "Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide." BenchChem.[1][2] Link

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link

Sources

Confirming the identity of 8-(Trifluoromethoxy)quinolin-5-amine via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the identity of 8-(Trifluoromethoxy)quinolin-5-amine via 2D NMR Content Type: Publish Comparison Guide

Executive Summary: The Isomer Challenge

In early-stage drug discovery, the quinoline scaffold is ubiquitous, yet the introduction of fluorinated motifs like the trifluoromethoxy (-OCF


) group introduces significant synthetic ambiguity. For the target molecule 8-(Trifluoromethoxy)quinolin-5-amine , the primary risk is not purity, but regioisomerism .

Standard electrophilic aromatic substitutions or Skraup syntheses can often yield the thermodynamic isomer 5-(trifluoromethoxy)quinolin-8-amine (the "inverted" structure) or inseparable mixtures. Relying solely on 1D


H NMR or LC-MS (where masses are identical) is a critical failure point.

This guide compares the Target Product (verified via comprehensive 2D NMR) against Unverified Alternatives (often mislabeled regioisomers). We provide a self-validating protocol to unambiguously confirm the 5-amino-8-trifluoromethoxy substitution pattern.

Methodology Comparison: Why 1D NMR is Insufficient

FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Integrated 2D NMR (The Standard)
Isomer Discrimination Low. H6/H7 doublets look identical in both isomers.High. HMBC connects ring protons to specific carbons.
Substituent Positioning Inferential. Relies on predicted shielding effects which can be misleading with -OCF

.
Definitive. NOESY/HOESY proves spatial proximity of -NH

or -OCF

to ring protons.
Carbon Assignment Ambiguous. Quaternary carbons (C5, C8) are hard to assign without correlations.Precise. HSQC/HMBC maps protons to their exact carbon partners.
Risk Level High Risk of false positives.Zero Risk (Self-validating).

Experimental Protocol: The Validation Workflow

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for observing exchangeable -NH
    
    
    
    protons and preventing aggregation).
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).

Instrument Parameters (600 MHz recommended, 400 MHz acceptable)
  • 
    H NMR:  16 scans, 30° pulse, 10s relaxation delay (d1) for accurate integration.
    
  • 
    C NMR:  1024 scans, power-gated decoupling.
    
  • 
    F NMR:  Non-decoupled to observe F-C couplings, then decoupled for integration.
    
  • 2D COSY: Magnitude mode, 256 increments.

  • 2D HSQC: Multiplicity-edited (CH/CH

    
     up, CH
    
    
    
    down).
  • 2D HMBC: Optimized for long-range coupling (

    
     Hz).
    
  • 2D NOESY: Mixing time (

    
    ) = 500 ms.
    
Elucidation Logic Diagram

ElucidationWorkflow Start Unknown Sample H1 1H NMR (Identify Spin Systems) Start->H1 F19 19F NMR (Confirm -OCF3) Start->F19 COSY COSY (H6-H7 Connectivity) H1->COSY Define Rings HMBC HMBC (The 'Bridge' Experiment) COSY->HMBC Link Rings Result Confirmed Structure HMBC->Result C5 vs C8 Assignment NOESY NOESY (Spatial Confirmation) NOESY->Result NH2 Proximity

Figure 1: Step-by-step logic flow for structural confirmation.

Results & Discussion: Distinguishing the Isomers

The core challenge is distinguishing the Target (5-NH


, 8-OCF

)
from the Isomer (5-OCF

, 8-NH

)
.
The "Smoking Gun" Signals

The most diagnostic feature is the HMBC correlation from the pyridine ring protons (H4) to the benzene ring carbons (C5 or C8a).

  • In the Target (5-NH

    
    ):  H4 (peri-proton) will show a strong NOE to the -NH
    
    
    
    group (if observable) or specific HMBC correlations to C5 (bearing the amine).
  • In the Isomer (8-NH

    
    ):  H4 is peri to the -OCF
    
    
    
    group. The -OCF
    
    
    group exerts a through-space deshielding effect on H4.
Representative Data Comparison

The following table contrasts the expected spectral fingerprints of the correct product versus the common imposter.

Table 1: Diagnostic NMR Shifts (DMSO-


) 
PositionAtomTarget: 8-(OCF

)-quinolin-5-amine
Alternative: 5-(OCF

)-quinolin-8-amine
Diagnostic Logic
H-4

H
~8.2 - 8.4 ppm ~8.5 - 8.7 ppm H4 is deshielded by peri-OCF

in the alternative isomer.
H-6

H
~6.8 ppm (d) ~7.4 ppm (d)H6 is ortho to NH

in Target (shielded).
H-7

H
~7.5 ppm (d) ~6.9 ppm (d)H7 is ortho to OCF

in Target (deshielded).
C-5

C
~142 ppm (C-NH

)
~136 ppm (C-OCF

)
C-NH

is significantly upfield of C-OCF

.
C-8

C
~135 ppm (C-OCF

)
~145 ppm (C-NH

)
C-OCF

shows C-F splitting (quartet).
-NH


H
Broad singlet (~6.0 ppm) Broad singlet (~6.0 ppm)NOESY is required to place this.
Visualizing the Correlations

To certify the structure, you must observe the specific connectivity outlined below.

MolecularCorrelations cluster_legend Legend H4 H4 (Pyridine) C5 C5 (Quaternary) H4->C5 HMBC (3J) NH2 NH2 Group NH2->H4 NOESY (Weak/Peri) NH2->C5 Direct Attachment H6 H6 (Benzene) NH2->H6 NOESY (Strong) H6->C5 HMBC (2J) key1 Red Arrow = HMBC key2 Blue Arrow = NOESY

Figure 2: Critical HMBC and NOESY correlations defining the 5-amino substitution.

Detailed Analysis of the Spectrum

Step 1: The Spin Systems (1D + COSY)

The quinoline ring consists of two isolated spin systems separated by quaternary carbons.

  • Pyridine Ring (H2, H3, H4): Look for the characteristic AMX pattern. H2 (most downfield, dd) couples to H3 (dd). H4 (dd) couples to H3.

  • Benzene Ring (H6, H7): In the 5,8-disubstituted system, this appears as an AB system (two doublets).

    • Validation: If you see more than two protons in the benzene region, the substitution is incomplete or incorrect.

Step 2: Connecting the Rings (HMBC)

This is the most critical step. You must "bridge" the quaternary carbons C4a and C8a.

  • H4 will show a strong 3-bond correlation to C8a and C5 .

  • H2 will show correlations to C4 and C8a .

  • The Check: Identify C5 via H4 correlation. Does C5 have a chemical shift characteristic of C-NH

    
     (~140-145 ppm) or C-OCF
    
    
    
    (~130-140 ppm + quartet splitting)?
    • Target: C5 is ~142 ppm (Singlet in decoupled

      
      C).
      
    • Alternative: C5 is ~136 ppm (Quartet due to

      
      ).
      
Step 3: 19F Confirmation

The trifluoromethoxy group appears as a singlet around -57 to -59 ppm .

  • Isomer Check: If available, run a

    
    F-
    
    
    
    H HOESY.
    • Target:

      
      F NOE to H7  (the proton ortho to the OCF
      
      
      
      group).
    • Alternative:

      
      F NOE to H4  (peri) or H6  (ortho).
      

Conclusion

To confirm the identity of 8-(Trifluoromethoxy)quinolin-5-amine , one cannot rely on mass spectrometry or 1D NMR alone. The definitive proof of structure is the NOE correlation between the amine protons and H6 , combined with the HMBC correlation of H4 to a non-fluorinated quaternary carbon (C5) .

Researchers are advised to reject any lot that does not show the distinct AB doublet pattern for H6/H7 with the specific chemical shift differentiation ($ \Delta \delta > 0.5


_2

_3$ groups.

References

  • Structural Analysis of Quinolines

    • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002).[1] Journal of Chemical Education.

  • 19F NMR Chemical Shifts

    • A comparison of chemical shift sensitivity of trifluoromethyl tags. (2018).[2][3] Journal of Biomolecular NMR.

  • Differentiation of Regioisomers

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note.[4]

  • General 1H/13C Assignment of Substituted Quinolines

    • Strategies for the synthesis of 8‐aminoquinoline derivatives. (2021).[5] Tetrahedron.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 8-(Trifluoromethoxy)quinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

To: Research Scientists, Process Chemists, and HSE Officers From: Senior Application Scientist, Chemical Safety Division[1][2]

Handling 8-(Trifluoromethoxy)quinolin-5-amine requires a safety strategy that addresses two distinct chemical moieties: the amino-quinoline core (potential for cytotoxicity, genotoxicity, and skin sensitization) and the trifluoromethoxy group (enhanced lipophilicity facilitating dermal absorption).[1][2]

Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicology data proves otherwise. Do not handle on open benchtops. All solid-phase manipulation must occur within a certified chemical fume hood or powder containment enclosure.[1][2]

Hazard Identification & Risk Profile

Note: While specific GHS data for this CAS is limited, the following profile is derived from structure-activity relationship (SAR) analysis of analogous fluorinated amino-quinolines.

Hazard ClassRisk DescriptionCritical Control
Acute Toxicity (Oral/Dermal) Likely harmful if swallowed or absorbed through skin due to lipophilic fluorinated side chain.[1][2]Zero-skin-contact policy; Double-gloving.[1][2]
Skin/Eye Irritation Amino group confers basicity; potential for severe irritation or chemical burns to mucous membranes.[1][2]Chemical splash goggles (ANSI Z87.1+).[2]
Respiratory Sensitization Dust inhalation may trigger sensitization or acute respiratory distress.[1][2]HEPA filtration (N95/P3) or Fume Hood.[2]
Combustion Hazard Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[2]Do not autoclave; Incinerate only in scrubbed facilities.[2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards.

Hand Protection Strategy

Standard 4-mil nitrile gloves are insufficient for prolonged contact with fluorinated aromatics in organic solvents (e.g., DCM, DMSO) due to rapid permeation.[1][2]

  • Primary Layer (Inner): Nitrile (0.11 mm / 4 mil) – Inspection layer.[1][2]

  • Secondary Layer (Outer):

    • Dry Solid Handling: Nitrile (0.11 mm / 4 mil).[2]

    • Solution Handling (DCM/Chloroform): Laminate film (Silver Shield/Barrier) or Viton®.[2]

    • Solution Handling (Alcohols/Water): Thicker Nitrile (0.20 mm / 8 mil).[2]

Respiratory & Eye Protection[1][2][3][4]
  • Solid Handling: NIOSH N95 or CEN P3 particulate respirator if outside a hood (Emergency only).[2]

  • Solution/Reaction: Half-mask respirator with Multi-Gas/Vapor (OV/AG) cartridges if heating is involved, to capture potential amine vapors.[1][2]

  • Eyes: Chemical Splash Goggles (indirect venting).[2] Safety glasses are inadequate due to the risk of fine dust migration.

Operational Handling Protocols

Workflow Logic Diagram

The following decision tree dictates the handling environment based on the physical state of the reagent.

HandlingWorkflow Start Start: Receive Reagent CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Powder Solution In Solution CheckState->Solution Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Analytical balance in Hood Solid->Weighing Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Closed Vessel Solution->Reaction Dissolution Dissolution: Add solvent SLOWLY (Exotherm Risk) Weighing->Dissolution Dissolution->Reaction Waste Disposal: Segregated Halogenated Waste Reaction->Waste Post-Experiment

Figure 1: Operational decision tree for handling 8-(Trifluoromethoxy)quinolin-5-amine, emphasizing containment during the solid-to-liquid transition.

Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid Phase)

Context: The trifluoromethoxy group increases static charge susceptibility, making the powder "fly" and adhere to spatulas.[2]

  • Engineering Control: Operate inside a fume hood with face velocity 80–100 fpm.

  • Static Control: Use an ionizing anti-static gun on the vial and spatula before opening.[2]

  • Transfer: Use a disposable anti-static weighing funnel. Do not use weighing paper (risk of spillage/residue).[2]

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) after weighing.[2] Dispose of the wipe as hazardous solid waste.[2]

B. Solubilization & Reaction

Context: Amino-quinolines are prone to oxidation.[1][2] The trifluoromethoxy group is electron-withdrawing, potentially reducing the basicity of the amine but increasing lipophilicity.[1][2]

  • Solvent Choice: Highly soluble in DMSO and DMF; moderately soluble in Methanol and DCM.[2]

  • Inertion: Purge the reaction vessel with Argon or Nitrogen before adding the solid to prevent oxidative degradation.[2]

  • Addition: Add the solid to the solvent, not solvent to solid, to minimize dust puff-back.[2]

Emergency Response & Spill Management

Spill Cleanup Protocol

Do not dry sweep. Dry sweeping generates hazardous dust aerosols.[2]

Spill TypeProtocol
Powder Spill (< 1g) 1. Cover with wet paper towels (water/surfactant mix) to dampen.2.[2] Scoop up wet slurry into a wide-mouth jar.3. Wipe surface 3x with Ethanol.[2]
Liquid Spill 1. Absorb with vermiculite or sand.2.[2] Do not use combustible materials (sawdust) if strong oxidizers are present.3.[2] Place in "Halogenated Organic Waste" container.
Fire Fighting Measures
  • Critical Warning: Thermal decomposition of this compound produces Hydrogen Fluoride (HF) , Carbon Monoxide, and Nitrogen Oxides.[2]

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2][3]

  • Firefighter PPE: Full bunker gear with SCBA is mandatory.[2] Do not inhale smoke.

Waste Disposal Strategy

Self-Validating Disposal Logic:

  • Does it contain Fluorine? Yes

    
    NO  drain disposal.[2]
    
  • Is it halogenated? Yes

    
     Must go to High-Temperature Incineration (HTI) with acid gas scrubbing.[2]
    

Disposal Streams:

  • Stream A (Mother Liquor): Halogenated Organic Solvents.[2] Label: "Contains Organic Fluorides & Amines - Incinerate Only."

  • Stream B (Solids/Gloves): Hazardous Solid Waste.[2]

  • Stream C (Aqueous Wash): If extraction was performed, check pH. Aqueous waste containing this compound must be collected, never sewered, due to aquatic toxicity risks common to quinolines.[2]

References

  • MolCore. (2025).[2] 8-(Trifluoromethoxy)quinolin-5-amine Product Specifications & CAS 1072944-53-6 Verification. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Quinoline Derivatives. Retrieved from [1][2]

  • European Chemicals Agency (ECHA). (2025).[2] Guidance on the safe use of fluorinated aromatic amines. Retrieved from [1][2]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 8-Hydroxyquinoline (Analogous Structural Backbone). Retrieved from [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.